2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Description
Properties
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-2-1-3-7(11)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFUUDEOYACDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265567 | |
| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-51-7 | |
| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffolds
The following guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine and its critical synthetic precursor, 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine .
In drug discovery, the "2-chloro-4-aryl-triazine" nomenclature often refers to the reactive electrophilic scaffolds used to generate libraries. This guide covers the spectroscopic profile of the monochloro-bis(aryl) and dichloro-mono(aryl) species, ensuring comprehensive coverage for synthetic validation.
Executive Summary & Scope
Target Analyte: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (and related halogenated scaffolds). CAS Registry (Generic): 1,3,5-Triazine derivatives (specific CAS for the 6-H congener is rare; data below focuses on the reactive 2,4-dichloro and 2-chloro-bis scaffolds). Application: Key electrophilic intermediate for S_NAr diversification in kinase inhibitor discovery (e.g., PI3K, mTOR pathways).
This guide details the Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared (IR) signatures required to validate the identity and purity of these triazine cores. The presence of the 3-fluorophenyl moiety provides a distinct
Synthetic Pathway & Structural Context
To accurately interpret spectroscopic data, one must understand the origin of the sample. These compounds are typically synthesized via a sequential nucleophilic substitution of cyanuric chloride (Trichloro-1,3,5-triazine).[1]
Reaction Workflow (Graphviz)
Figure 1: Sequential substitution pathway controlling the stoichiometry of the triazine scaffold.
Spectroscopic Data Profile
A. Mass Spectrometry (MS)
The chlorine isotope pattern is the definitive diagnostic tool for distinguishing between the Dichloro (Scaffold A) and Monochloro (Scaffold B) species.
| Feature | Scaffold A (Dichloro) | Scaffold B (Monochloro) |
| Formula | C | C |
| Monoisotopic Mass | ~242.98 Da | ~299.04 Da |
| Isotope Pattern | 9:6:1 (M : M+2 : M+4) | 3:1 (M : M+2) |
| Fragmentation | Loss of Cl ( | Loss of Cl ( |
| Ionization Mode | ESI+ or APCI+ (Forms [M+H] | ESI+ (Forms [M+H] |
Technical Insight: In LC-MS, the Dichloro scaffold (A) often hydrates or reacts with methanol/water if the source is too hot, forming the methoxy- or hydroxy-adduct. Use Acetonitrile as the mobile phase and keep source temperature <250°C.
B. H NMR Spectroscopy (400 MHz, CDCl )
The 3-fluorophenyl group exhibits a characteristic splitting pattern due to
Scaffold A: 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine
-
8.25 (dt,
= 7.8, 1.2 Hz, 1H): H-6' (Ortho to triazine, Para to F). -
8.15 (ddd,
= 10.0, 2.5, 1.5 Hz, 1H): H-2' (Ortho to triazine, Ortho to F). Large coupling. -
7.55 (td,
= 8.0, 6.0 Hz, 1H): H-5' (Meta to triazine, Meta to F). -
7.35 (tdd,
= 8.4, 2.6, 1.0 Hz, 1H): H-4' (Para to triazine, Ortho to F).
Scaffold B: 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine
-
Symmetry: The molecule has a C
axis of symmetry (on the NMR time scale). -
Integration: All signals integrate for 2x protons compared to Scaffold A.
-
Shift: Aromatic protons typically shift slightly upfield (0.05 - 0.1 ppm) due to increased conjugation and electron density from the second aryl ring compared to the electron-withdrawing Chlorine.
C. F NMR Spectroscopy (376 MHz, CDCl )
This is the most robust method for purity assessment, as it eliminates solvent background.
-
Chemical Shift:
-112.5 ppm (Multiplet). -
Coupling: Appears as a triplet of doublets (td) or multiplet due to coupling with H-2', H-4', and H-5'.
-
Purity Check:
-
-112.5 ppm: Target (Triazine-bound).
-
-113.0 ppm: Hydrolyzed byproduct (if present).
-
-110.0 ppm: Residual Boronic Acid (starting material).
-
D. C NMR Spectroscopy (100 MHz, CDCl )
The triazine carbons are distinctively deshielded.
| Carbon Type | Chemical Shift ( | Multiplicity ( |
| C-F (C-3') | 162.8 | Doublet ( |
| Triazine C-Cl | 172.5 | Singlet (Broad) |
| Triazine C-Ar | 175.2 | Doublet ( |
| C-Ar (Ipso) | 136.5 | Doublet ( |
Experimental Protocol: Synthesis & Isolation
For the preparation of the 2,4-Dichloro scaffold (Scaffold A).
-
Reagents: Cyanuric chloride (1.0 eq), 3-Fluorophenylboronic acid (1.0 eq), Pd(PPh
) (0.03 eq), Na CO (2.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions:
-
Dissolve Cyanuric Chloride in Dioxane at 0°C (Critical to prevent bis-addition).
-
Add catalyst and base.
-
Add boronic acid dropwise over 30 mins.
-
Stir at 0°C - RT for 4 hours.
-
-
Work-up:
-
Dilute with EtOAc, wash with Brine.
-
Dry over MgSO
. -
Purification: Flash Column Chromatography (Hexanes/EtOAc 95:5). The Dichloro compound elutes fast due to low polarity.
-
Self-Validating Quality Control (QC) Checklist
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mittal, A., et al. (2025). "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." ACS Omega, 11(1), 2163-2169.[2][3] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135492437 (Related 3-fluoro analog)." Link
Sources
Strategic Guide: Synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffolds
Executive Summary
The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine represents a critical entry point into the design of PI3K/mTOR kinase inhibitors and other fluorinated bioactive heterocycles.[1] This scaffold leverages the electron-deficient nature of the 1,3,5-triazine core (s-triazine) and the metabolic stability conferred by the 3-fluorophenyl moiety.[1]
This guide details the selection of starting materials and the precise Suzuki-Miyaura cross-coupling methodology required to construct this molecule. It specifically addresses the challenge of nucleophilic selectivity —controlling the reaction to ensure mono-arylation while preserving the chlorine handle for subsequent diversification.
Part 1: Structural Definition & Retrosynthetic Logic
Critical Nomenclature Clarification
Before selecting reagents, the target structure must be rigorously defined to avoid stoichiometric errors. The name "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" implies a triazine ring with three distinct substituents:
-
Position 4: 3-Fluorophenyl group
-
Position 6: Hydrogen (H) [Implied by omission]
However, in high-throughput medicinal chemistry, this nomenclature often refers to the 2,4-Dichloro-6-(3-fluorophenyl) intermediate (the "mono-adduct") used to build libraries.
-
If your target has an H at C6: You must synthesize the dichloro-intermediate (described below) and perform a reductive dechlorination (Pd/C, H₂).
-
If your target is the reactive scaffold: You are targeting the 2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine .
This guide focuses on the C–C bond formation between the Triazine core and the Aryl ring , which is the defining synthetic step.
Retrosynthetic Pathway
The most robust route utilizes Cyanuric Chloride (TCT) as the electrophilic hub and 3-Fluorophenylboronic acid as the nucleophile.
Figure 1: Retrosynthetic disconnection of the target scaffold.
Part 2: Primary Starting Materials
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)
Role: The electrophilic core. CAS: 108-77-0 Grade: >99% Purity (Resublimed preferred).
-
Chemical Behavior: TCT possesses three equivalent chlorine atoms that can be displaced sequentially.[4] The reactivity decreases significantly after each substitution due to the loss of electron-withdrawing capacity.
-
Handling & Stability: TCT is highly moisture-sensitive . Hydrolysis yields cyanuric acid (insoluble white solid), which kills reaction stoichiometry.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Pre-treatment:[5] If the solid appears clumpy or smells strongly of HCl, recrystallize from anhydrous CCl₄ or toluene before use.
-
3-Fluorophenylboronic Acid
Role: The nucleophilic partner (Suzuki coupling). CAS: 768-35-4 Grade: >97% Purity (HPLC).
-
Why Boronic Acid? Unlike Grignard reagents (3-fluorophenylmagnesium bromide), boronic acids tolerate the electrophilic nature of the triazine ring without causing uncontrolled polymerization or over-addition.[1]
-
Fluorine Effect: The meta-fluorine atom is electron-withdrawing, slightly deactivating the aryl ring.[1] This requires a robust catalytic system (Pd(0)) compared to electron-rich aryl boronic acids.
Catalyst & Base System
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .
-
Why: Standard for Suzuki couplings on electron-deficient heterocycles.
-
-
Base: Sodium Carbonate (Na₂CO₃) (2M aqueous solution).
-
Why: Mild enough to activate the boronic acid without hydrolyzing the remaining chlorides on the triazine.
-
Part 3: The "Temperature-Selectivity" Rule[1]
The success of this synthesis relies entirely on temperature control. You cannot mix reagents at room temperature and expect a single product.
| Temperature Zone | Substitution Level | Product Formed |
| 0°C – 5°C | Mono-substitution | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine |
| 30°C – 50°C | Di-substitution | 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine |
| > 80°C (Reflux) | Tri-substitution | 2,4,6-Tris(3-fluorophenyl)-1,3,5-triazine |
Core Directive: To obtain the 2-Chloro-4-(3-fluorophenyl) scaffold, you must operate strictly in the 0°C – 5°C window during the addition phase.
Part 4: Experimental Protocol (Mono-Arylation)
Objective: Synthesis of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine.
Reagents Table
| Reagent | Equiv. | Mmol | Mass/Vol | Note |
| Cyanuric Chloride | 1.0 | 10.0 | 1.84 g | Dissolved in THF |
| 3-Fluorophenylboronic Acid | 1.0 | 10.0 | 1.40 g | Dissolved in THF |
| Pd(PPh₃)₄ | 0.03 | 0.3 | 346 mg | Catalyst |
| Na₂CO₃ (2M aq) | 2.5 | 25.0 | 12.5 mL | Base |
| THF (Anhydrous) | - | - | 50 mL | Solvent |
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel.
-
Flush with Nitrogen (N₂) for 15 minutes.
-
-
Electrophile Solubilization:
-
Add Cyanuric Chloride (1.84 g) and THF (30 mL) to the flask.
-
Cool the solution to 0°C using an ice/salt bath. Crucial: Ensure the internal temperature reaches 0°C before proceeding.
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ (346 mg) quickly to the cold solution under N₂ flow. The solution may turn yellow/orange.
-
-
Controlled Nucleophile Addition:
-
Dissolve 3-Fluorophenylboronic acid (1.40 g) in THF (20 mL) .
-
Add this solution dropwise to the reaction mixture over 30 minutes.
-
Constraint: Maintain internal temperature < 5°C.[1]
-
-
Base Activation:
-
Add the 2M Na₂CO₃ solution (12.5 mL) dropwise.
-
Stir vigorously at 0–5°C for 2–4 hours . Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Work-up:
-
Once starting material (TCT) is consumed, dilute with cold water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 30°C) to avoid hydrolysis.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 100% Hexane → 5% EtOAc/Hexane.
-
Target: The product is usually a white solid.[6]
-
Figure 2: Workflow for the selective mono-arylation of Cyanuric Chloride.
Part 5: Troubleshooting & Quality Control
Hydrolysis (The "White Precipitate" Problem)
If you observe a heavy white precipitate that is insoluble in organic solvents, TCT has hydrolyzed to Cyanuric Acid.[1][2]
-
Cause: Wet THF or old TCT.
-
Fix: Use freshly distilled THF (Na/Benzophenone) and resublimed TCT.
Bis-Arylation (Over-reaction)
If you isolate the bis-fluorophenyl product:
-
Cause: Temperature rose above 10°C during addition, or local concentration of boronic acid was too high.[1]
-
Fix: Slow down the addition rate of the boronic acid and ensure vigorous stirring to prevent "hot spots."
Dechlorination (To obtain the H-species)
If your specific target requires H at position 6 (2-Chloro-4-aryl-1,3,5-triazine):
-
Take the 2,4-dichloro-6-(3-fluorophenyl) product from the protocol above.
-
Perform a reduction: Pd/C (10%), H₂ (1 atm), Et₃N in MeOH.[1]
-
Note: This must be monitored closely to prevent removing the second chlorine, which would yield the diaryl-triazine or fully reduced triazine.[1]
References
-
Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Moxey, G. J., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry. Link
-
Sashidhara, K. V., et al. (2012).[7] "Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride." Synlett, 23, 611-621.[7] Link
-
Cronin, J. S., et al. (2006).[1] "Scale-up of the Suzuki-Miyaura Coupling Reaction." Organic Process Research & Development, 10(1). Link
Sources
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride [organic-chemistry.org]
The Versatility of the 1,3,5-Triazine Scaffold: An In-Depth Guide to Its Diverse Biological Activities
Abstract
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic scaffold renowned for its remarkable synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the diverse pharmacological and agrochemical applications of substituted 1,3,5-triazines. We delve into the core mechanisms of action underpinning their anticancer, antimicrobial, antiviral, and herbicidal properties, supported by field-proven insights and structure-activity relationship (SAR) studies. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols for evaluating biological activity, in silico analysis workflows, and a forward-looking perspective on the therapeutic potential of this privileged scaffold.
The 1,3,5-Triazine Core: A Privileged Scaffold in Chemical Biology
Chemical Properties and Synthetic Versatility
The 1,3,5-triazine ring is a nitrogen-rich heterocycle characterized by a planar structure and weaker resonance energy compared to benzene. This inherent electronic property makes the ring susceptible to nucleophilic substitution rather than electrophilic attack, a feature that is central to its synthetic utility[1][2]. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is an inexpensive and highly reactive starting material[3][4]. The three chlorine atoms on the cyanuric chloride ring exhibit differential reactivity based on temperature, allowing for a controlled, stepwise substitution with various nucleophiles (e.g., amines, alcohols, thiols). This unique characteristic enables the rational design and synthesis of mono-, di-, and tri-substituted derivatives with immense structural diversity[4][5].
The ability to precisely install different functional groups at the 2, 4, and 6 positions allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. This modulation is critical for optimizing pharmacokinetic profiles and maximizing biological activity against specific targets[6][7].
Significance in Medicinal and Agrochemical Fields
The s-triazine scaffold is a cornerstone in both medicine and agriculture. In agriculture, triazine derivatives like Atrazine and Simazine have been used for decades as potent herbicides that act by inhibiting photosynthesis in target weeds[8]. In medicine, the triazine core is present in numerous clinically approved drugs and investigational agents. A notable example is Altretamine, an anticancer drug used in the treatment of ovarian cancer[9]. The scaffold's ability to interact with a wide array of biological targets has led to the discovery of compounds with anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties, making it a subject of intense research[10][11][12].
Major Biological Activities and Mechanisms of Action
The functional and structural diversity achievable with the 1,3,5-triazine core allows it to target a wide range of biological processes.
Anticancer Activity
The development of novel anticancer agents is one of the most explored applications of 1,3,5-triazine derivatives. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.
Many cancers are driven by aberrant signaling from protein kinases. Substituted triazines have been successfully designed to target these enzymes.
-
Phosphatidylinositol 3-kinases (PI3Ks): The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Numerous 1,3,5-triazine derivatives have been developed as potent PI3K inhibitors[6][9]. The triazine scaffold serves as a robust anchor from which substituents can be positioned to interact with key residues in the ATP-binding pocket of the kinase.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR, a receptor tyrosine kinase, is linked to the progression of several cancers, including breast and lung cancer. Certain 1,3,5-triazine derivatives have shown potent inhibitory activity against EGFR-tyrosine kinase (EGFR-TK), thereby blocking downstream signaling and suppressing tumor cell proliferation[10][13].
SAR studies are crucial for optimizing the anticancer potency of triazine derivatives. Research has shown that:
-
The nature of the substituents at the 2, 4, and 6 positions significantly impacts activity. For instance, incorporating morpholine and piperidine moieties has been shown to enhance PI3K inhibitory activity[3][6].
-
Hybrid molecules, which combine the triazine scaffold with other pharmacologically active groups like azoles or quinolines, can lead to compounds with enhanced efficacy and the potential to overcome drug resistance[14][15].
-
Chirality can play a significant role. Enantiomerically pure triazine derivatives have been shown to exhibit differential binding and inhibitory activity against targets like EGFR[13].
Table 1: Selected 1,3,5-Triazine Derivatives with Anticancer Activity
| Compound ID | Target Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 1d | MDA-MB-231, BT474, MCF7 | Not specified, potent | EGFR-TK and β-catenin inhibitor | [10] |
| Compound 6 | Renal Cancer (CAKI-1) | 60.13% inhibition | PI3Kγ inhibitor (IC50 = 6.90 µM) | [9] |
| Compound 4f | MDA-MB-231 (Breast) | 6.25 µM | Anti-proliferative, inhibits migration | [16] |
| Compound 11 | MCF-7 (Breast), HCT-116 (Colon) | 1.0 µM (MCF-7), 0.98 µM (HCT-116) | Anti-proliferative |[3] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1,3,5-triazine derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi[12][17][18].
The design of triazine-based antimicrobials often leverages principles learned from antimicrobial peptides, focusing on factors like cationic charge, lipophilicity, and molecular bulk to facilitate interaction with and disruption of microbial membranes[19]. Some derivatives have also been found to act by inhibiting essential bacterial enzymes, such as DNA gyrase[17]. The triazine core can also be used as a scaffold to construct peptide dendrimers, which have shown remarkable activity against Gram-negative bacteria like E. coli and P. aeruginosa[20].
Antiviral Activity
Triazine derivatives have demonstrated a broad spectrum of antiviral activities.[21] Analogs of cidofovir incorporating a triazine ring have shown potent activity against various DNA viruses, including herpesviruses and adenoviruses[22]. Furthermore, specific triazine derivatives have been synthesized and evaluated for activity against RNA viruses such as Human Immunodeficiency Virus (HIV) and Potato Virus Y (PVY), a significant agricultural pathogen[23][24][25]. The mechanism often involves the inhibition of viral enzymes essential for replication.
Herbicidal Activity
The first major commercial application of s-triazines was in agriculture. Herbicides like Atrazine function by inhibiting photosynthesis. Specifically, they block the plastoquinone-binding site of Photosystem II, thereby interrupting the electron transport chain and killing the target plant[8]. While highly effective, environmental concerns have led to restrictions on their use in some regions[1].
Methodologies for Evaluating Biological Activity
A multi-faceted approach combining in vitro and in silico methods is essential for the comprehensive evaluation of novel 1,3,5-triazine derivatives.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of living cells, which is an indicator of cell viability.
Causality: This protocol is chosen for its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability. A reduction in the formation of the purple formazan product indicates a loss of viable cells, either through cell death (necrosis) or inhibition of proliferation (cytostasis)[10][16].
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This protocol is the gold standard for quantitative susceptibility testing. It provides a precise MIC value, which is essential for comparing the potency of different compounds and understanding their potential therapeutic dosage[19][26].
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
In Silico Analysis: A Predictive Approach
Computational tools are invaluable for prioritizing candidates and understanding their mechanism of action before committing to extensive lab work.
Causality: In silico methods save significant time and resources. Molecular docking predicts the binding affinity and orientation of a compound within the active site of a target protein, providing mechanistic insights[9]. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify compounds with drug-like properties early in the discovery process, reducing late-stage failures[16].
Future Perspectives and Conclusion
The 1,3,5-triazine scaffold continues to be a highly valuable and versatile platform in the development of new therapeutic and agrochemical agents. Its synthetic tractability allows for the creation of vast chemical libraries, while its proven ability to interact with a multitude of biological targets ensures its continued relevance.
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single triazine-based molecules that can modulate multiple targets simultaneously, which is a promising strategy for complex diseases like cancer and neurodegenerative disorders[15].
-
Green Synthesis: Expanding the use of environmentally friendly synthetic methods, such as microwave and ultrasound-assisted protocols, to make the production of these compounds more sustainable[27].
-
Targeted Delivery: Incorporating triazine derivatives into targeted drug delivery systems, such as nanoparticles, to improve efficacy and reduce systemic toxicity[28].
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Al-Rashida, M., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters. Available at: [Link]
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Ghorab, M. M., et al. (2017). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available at: [Link]
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Cascioferro, S., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry. Available at: [Link]
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Xie, F., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic Chemistry. Available at: [Link]
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Shi, D., et al. (2020). 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. Current Topics in Medicinal Chemistry. Available at: [Link]
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Tiyaboonchai, W., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules. Available at: [Link]
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Al-blewi, F. F., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]
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Ferreira, R. J., et al. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]
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Litim, B., et al. (2024). Different biological activities displayed by 1,3,5-triazine. Journal of Molecular Structure. Available at: [Link]
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Lee, H., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kumar, A., et al. (2021). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. ResearchGate. Available at: [Link]
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Taha, M. O., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. Available at: [Link]
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Singh, P. P. (2016). a review on synthesis and biological activity of heterocyclic compounds bearing 1, 3, 5-triazine lead moiety. Academia.edu. Available at: [Link]
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Fensome, A., et al. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Krečmerová, M., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Sharma, A., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis. Available at: [Link]
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Jo, E., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules. Available at: [Link]
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Desai, S. D., et al. (2012). Synthesis of a Novel Class of Some 1,3,5-Triazine Derivatives and their Anti-HIV Activity. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. ResearchGate. Available at: [Link]
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Yang, Z., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Available at: [Link]
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El-Sayed, W. A., et al. (2012). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. Available at: [Link]
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Talbi, S., et al. (2026). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry. Available at: [Link]
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O'Rourke, A., et al. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. International Journal of Molecular Sciences. Available at: [Link]
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Popoola, S. I., et al. (2021). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. ResearchGate. Available at: [Link]
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Satała, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Available at: [Link]
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Shauk, A. K., et al. (2022). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering. Available at: [Link]
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Stolarczyk, M., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, A., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie. Available at: [Link]
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Kumar, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances. Available at: [Link]
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Yurttaş, L., et al. (2021). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Letters in Drug Design & Discovery. Available at: [Link]
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Szymańska, E., et al. (2021). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. ResearchGate. Available at: [Link]
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Liu, B., et al. (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Medicinal Chemistry. Available at: [Link]
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Frolova, T. S., et al. (2023). Bioactive Pyrrolo[2,1-f][9][10][16]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Gąsowska-Bajger, B., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. Available at: [Link]
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Rostami, M., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. New Journal of Chemistry. Available at: [Link]
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Koopman, H. (1957). Nieuwe herbicide 1, 3, 5 triazine derivaten. University of Groningen. Available at: [Link]
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The Synthetic Gateway to Novel Therapeutics: An In-depth Technical Guide to 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities and synthetic tractability.[1][2] This technical guide focuses on a key intermediate, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine , a versatile building block for the synthesis of novel therapeutic agents. As a mono-substituted dichloro-s-triazine, this compound offers a strategic entry point for creating diverse molecular libraries with potential applications in oncology, infectious diseases, and beyond.[1][3] This document provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, empowering researchers to leverage this valuable synthon in their drug discovery endeavors.
The s-Triazine Core: A Foundation for Diverse Bioactivity
The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a rigid and tunable core for the presentation of various functional groups in three-dimensional space.[1] This structural feature allows for multi-vector interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] The journey to a vast array of bioactive molecules often begins with the cost-effective and readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5] The differential reactivity of the three chlorine atoms on the triazine ring to nucleophilic substitution, governed by temperature, is the cornerstone of its synthetic utility.[6] This allows for a stepwise and controlled introduction of different substituents, a critical strategy in the generation of chemical libraries for drug screening and optimization.[5][6]
Synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine: A Step-by-Step Protocol
The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is achieved through a temperature-controlled nucleophilic aromatic substitution reaction between cyanuric chloride and 3-fluoroaniline. The key to achieving mono-substitution is maintaining a low temperature to deactivate the triazine ring towards further substitution.
Experimental Protocol:
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
3-Fluoroaniline
-
Acetone (anhydrous)
-
Sodium carbonate (Na₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 equivalent) in anhydrous acetone. Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Add sodium carbonate (1.1 equivalents) or DIPEA (1.1 equivalents) to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.
-
Nucleophile Addition: Dissolve 3-fluoroaniline (1.0 equivalent) in a minimal amount of anhydrous acetone and add it to the dropping funnel. Add the 3-fluoroaniline solution dropwise to the stirred cyanuric chloride solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold deionized water with stirring.
-
Isolation: Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone/water to yield 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine as a white crystalline solid.
Applications in Drug Discovery: A Scaffold for Anticancer Agents and Beyond
The 1,3,5-triazine core is a well-established pharmacophore in a variety of therapeutic areas. [1][2]Derivatives of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine are promising candidates for the development of novel drugs, particularly in oncology. The introduction of the 3-fluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing binding affinity, metabolic stability, or cell permeability.
Numerous studies have demonstrated the potent anticancer activity of s-triazine derivatives, which can act through various mechanisms, including:
-
Kinase Inhibition: Targeting key signaling pathways involved in cancer cell proliferation and survival. [7]* Enzyme Inhibition: Such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells. [8] The ability to readily diversify the 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine core makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing the anticancer potency and selectivity of new chemical entities. [3][7]
Conclusion
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward, temperature-controlled synthesis from inexpensive starting materials, coupled with the potential for sequential functionalization, provides a powerful platform for the generation of diverse chemical libraries. The established importance of the s-triazine scaffold in medicinal chemistry, particularly in the development of anticancer agents, underscores the significance of this key intermediate. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine in their quest for the next generation of therapeutics.
References
Sources
- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 4. troindia.in [troindia.in]
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- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
analytical techniques for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine characterization
Application Note: Comprehensive Characterization of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Executive Summary & Molecule Profile
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is a critical heteroaromatic scaffold, often utilized as an electrophilic intermediate in the synthesis of PI3K/mTOR inhibitors and IDH2 inhibitors (e.g., Enasidenib analogs). Its reactivity is defined by the labile C2-chlorine atom (susceptible to SNAr) and the metabolic stability of the 3-fluorophenyl moiety.
Characterization challenges arise from the electron-deficient nature of the triazine ring, which makes the molecule prone to hydrolysis during aqueous workups, and the potential for regioisomeric byproducts (e.g., bis-arylated species) during synthesis. This guide provides a self-validating analytical workflow to ensure structural integrity and high purity.
Physicochemical Profile (Calculated):
-
Formula: C
H ClFN -
Molecular Weight: 209.61 g/mol
-
Monoisotopic Mass: 209.0156 Da
-
LogP: ~2.1 (Moderate lipophilicity)
-
Key Spectroscopic Handles:
- F NMR (Diagnostic singlet)
- H NMR (Deshielded Triazine-H singlet at C6)
-
MS (Distinct 3:1
Cl: Cl isotope pattern)
Analytical Workflow Strategy
The following decision tree outlines the logical progression from crude isolation to final release testing.
Figure 1: Analytical workflow ensuring removal of common synthetic impurities (cyanuric chloride, hydrolyzed triazines) prior to downstream usage.
Protocol 1: Chromatographic Purity & Mass Confirmation (LC-MS)
Objective: To separate the target mono-chloro species from potential bis-aryl byproducts (2,4-bis(3-fluorophenyl)...) and hydrolyzed hydroxy-triazines.
Scientific Rationale:
Triazines are basic. Using a neutral pH mobile phase often leads to peak tailing due to interactions with silanol groups on the column. We employ an acidic modifier (Formic Acid) to protonate the triazine (pK
Method Parameters:
| Parameter | Condition |
| System | UPLC coupled with SQ/Q-ToF MS |
| Column | C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Gradient | 5% B to 95% B over 3.0 min |
| Detection | PDA (210-400 nm); Extract 254 nm |
| MS Mode | ESI Positive (Scan 100-600 m/z) |
Data Interpretation (Self-Validation):
-
Retention Time (RT): The target molecule is moderately lipophilic. Expect elution around 1.8–2.2 min (on a 3 min gradient).
-
Early Eluters: Hydrolyzed species (2-hydroxy-4-(3-fluorophenyl)...) will elute significantly earlier due to the phenolic/triazinone nature.
-
Late Eluters: Bis-aryl impurities (more lipophilic) will elute later.
-
-
Mass Spectrum:
-
Base Peak: Observe m/z 210.0 [M+H]
. -
Isotope Pattern: Verify the Chlorine signature. The peak at m/z 212.0 (
Cl isotope) must be approximately 33% the intensity of the 210.0 peak. -
Failure Mode: If the M+2 peak is absent, you likely have the hydroxy-derivative (hydrolysis of Cl).
-
Protocol 2: Structural Verification (NMR Spectroscopy)
Objective: To definitively prove the regiochemistry (position of the aryl group) and the presence of the triazine proton.
Scientific Rationale:
The 1,3,5-triazine ring is highly electron-deficient, causing extreme deshielding of attached protons. The
Sample Prep: Dissolve ~5-10 mg in DMSO-d
Key Assignments:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment & Mechanistic Insight |
| ~9.10 - 9.40 ppm | Singlet (1H) | H-6 Triazine Proton. This is the critical diagnostic peak. Its presence confirms the mono-substituted triazine core (H at pos 6) rather than a fully substituted system. | |
| ~8.0 - 8.2 ppm | Multiplet (2H) | Phenyl H-2' and H-6' (Ortho to triazine). Deshielded by the triazine ring. | |
| ~7.5 - 7.6 ppm | Multiplet (1H) | Phenyl H-5' (Meta to F). | |
| ~7.3 - 7.4 ppm | Multiplet (1H) | Phenyl H-4' (Para to triazine, Ortho to F). | |
| ~-112.0 ppm | Multiplet | 3-Fluoro substituent. A single clean peak confirms no regioisomeric mixtures (e.g., 2-fluoro or 4-fluoro contaminants). | |
| ~170 - 175 ppm | Singlets | Triazine carbons (C2, C4, C6). Highly deshielded. |
Critical QC Check:
-
Integration: The ratio of the Triazine-H (9.2 ppm) to the sum of Phenyl protons (7.3-8.2 ppm) must be exactly 1:4 .
-
Coupling: Look for
coupling in the phenyl region, which complicates the multiplets.
Protocol 3: Solid State Characterization (FT-IR)
Objective: Rapid identification for incoming raw material release in a manufacturing setting.
Technique: ATR-FTIR (Attenuated Total Reflectance).[1]
Diagnostic Bands:
-
C-Cl Stretch: ~850 cm
(Strong, sharp). Note: Loss of this band indicates hydrolysis. -
Triazine Ring Breathing: ~1530–1560 cm
and ~1350–1400 cm (C=N stretches). -
C-F Stretch: ~1200–1250 cm
.
Troubleshooting & Common Pitfalls
Issue: LC-MS shows correct mass (210), but NMR shows complex aromatic region.
-
Cause: Rotamers. The C-N bond between the triazine and the phenyl ring has restricted rotation, especially if bulky groups are present.
-
Solution: Run Variable Temperature (VT) NMR at 350K. If peaks coalesce, it is rotameric. If not, it is a regioisomeric impurity.
Issue: Instability in solution.
-
Cause: The C-Cl bond on the triazine is highly reactive toward nucleophiles (even water/alcohols) if catalyzed by acid/base.
-
Solution: Analyze samples immediately after preparation. Do not store in methanol/water mixtures for prolonged periods. Use Acetonitrile for dilutions.
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine in the Synthesis of Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile chemical reactivity and ability to present substituents in a defined spatial orientation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine as a key intermediate in the synthesis of kinase inhibitors. We will explore the underlying synthetic strategy, the mechanism of kinase inhibition, provide a detailed experimental protocol for a representative synthesis, and discuss key structure-activity relationship (SAR) insights.
Introduction: The 1,3,5-Triazine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and the search for novel scaffolds that can deliver high potency and selectivity remains a key objective in drug discovery.
The 1,3,5-triazine (or s-triazine) ring has emerged as a highly effective core structure for this purpose.[2] Its aromatic, planar nature allows it to function as a stable anchor within the ATP-binding site of kinases, while its three substitution points offer exceptional synthetic tractability for building diverse chemical libraries. The synthesis of substituted triazines often begins with the cost-effective and highly reactive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles under controlled temperature conditions—a feature that is central to the rational design of complex molecules.[5]
The intermediate, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine , is a powerful building block that already incorporates a key structural motif while retaining a reactive chlorine atom for further elaboration. This allows for the late-stage introduction of a second, distinct chemical group, making it an ideal substrate for generating libraries of kinase inhibitors for high-throughput screening and lead optimization.
Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The construction of multi-substituted triazine inhibitors is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the triazine ring facilitates the displacement of chloride ions by nucleophiles. Critically, the reactivity of the chlorine atoms on cyanuric chloride is modulated by the electronic nature of the substituents already present and by the reaction temperature.[5]
The synthesis of a final, di-substituted kinase inhibitor from an intermediate like 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is the final step in a sequential process. The general pathway is outlined below.
Caption: Simplified diagram of a triazine inhibitor in a kinase active site.
Application Protocol: Synthesis of a Representative FAK Inhibitor
This protocol describes the synthesis of a potential Focal Adhesion Kinase (FAK) inhibitor by reacting 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine with 4-methoxyaniline . This is a representative example of a final SNAr step in the creation of a kinase inhibitor library. [6] Reaction Scheme: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine + 4-methoxyaniline → N-(4-methoxyphenyl)-4-(3-fluorophenyl)-1,3,5-triazin-2-amine
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | Custom/In-house | >95% | Starting material. |
| 4-Methoxyaniline | Sigma-Aldrich | ReagentPlus®, 99% | Nucleophile. |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | >99% | Non-nucleophilic base. |
| 2-Propanol (IPA) | Fisher Sci. | ACS Grade | Reaction solvent. |
| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC Grade | For extraction and chromatography. |
| Hexanes | VWR Chemicals | HPLC Grade | For chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - | For aqueous work-up. |
| Brine | Lab Prepared | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | - | Drying agent. |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For column chromatography. |
Equipment
-
Round-bottom flask (50 mL) with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller and thermocouple
-
Magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254)
-
Flash chromatography system
-
NMR spectrometer, HRMS, HPLC for analysis
Experimental Workflow
Caption: Step-by-step experimental workflow for inhibitor synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 eq, e.g., 500 mg), 4-methoxyaniline (1.1 eq), and 2-propanol (15 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes as eluent) or LC-MS until the starting chloro-triazine is consumed (typically 4-12 hours).
-
Cooling and Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (50 mL) and water (50 mL). Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40% EtOAc).
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the final product as a solid. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the groups attached to the triazine core is essential for optimizing inhibitor potency and selectivity. The 2,4-disubstituted-1,3,5-triazine scaffold allows for the exploration of two key vectors.
Caption: Key vectors for SAR exploration on the triazine scaffold.
The table below presents hypothetical data for a series of analogs targeting a generic kinase, illustrating common SAR principles.
| Compound ID | R¹ Group (Fixed) | R² Group (Variable Amine) | Kinase IC₅₀ (nM) | Notes |
| 1a | 3-Fluorophenyl | Aniline | 250 | Baseline activity. |
| 1b | 3-Fluorophenyl | 4-Methoxyaniline | 85 | Para-methoxy group improves potency, likely through H-bonding or electronics. |
| 1c | 3-Fluorophenyl | 3-Chloroaniline | 450 | Meta-chloro group is electronically withdrawing but sterically disfavored. |
| 1d | 3-Fluorophenyl | 4-(Morpholino)aniline | 25 | Addition of a soluble group improves PK properties and potency. [7] |
| 1e | 3-Fluorophenyl | 4-(Piperidin-4-yl)aniline | 15 | Basic nitrogen can form salt-bridge interactions, boosting affinity. [8] |
Conclusion
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is a high-value, versatile building block for the synthesis of kinase inhibitors. Its structure allows for a reliable and scalable final-step diversification, making it ideally suited for medicinal chemistry campaigns. The underlying SNAr chemistry is robust and well-documented, allowing for the generation of a wide array of analogs. By leveraging this intermediate, research and drug discovery teams can efficiently explore structure-activity relationships to develop novel, potent, and selective kinase inhibitors for a variety of therapeutic targets.
References
-
Synthesis and identification oft[1][9][10]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed.
-
Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a]t[1][9][10]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry.
- 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. BenchChem.
-
Synthesis of-[6][9][11]Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF.
- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC - NIH.
- Antitumor Activity of s-Triazine Derivatives: A System
- Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. BenchChem.
- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancre
- The Antitumor Activity of s-Triazine Deriv
- Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC - NIH.
- Triazine. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
Application Notes & Protocols: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine as a Versatile Building Block in Agrochemical Synthesis
Abstract: The 1,3,5-triazine (s-triazine) core is a foundational scaffold in modern agrochemicals, particularly in the development of herbicides and, to a lesser extent, fungicides.[1][2] Their widespread use is attributed to a well-understood mechanism of action, typically the inhibition of Photosystem II in the photosynthetic electron transport chain, and the synthetic tractability of the triazine ring.[1][2][3] This document provides detailed application notes and protocols for the use of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, a key building block for the synthesis of novel agrochemical candidates. We will explore its reactivity, provide step-by-step synthetic procedures for derivatization, and discuss its strategic role in the drug discovery workflow. The protocols are designed for researchers, chemists, and drug development professionals in the agrochemical sector.
Introduction to the 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffold
The utility of the s-triazine scaffold stems from the foundational work on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a trifunctional linker that allows for the sequential and controlled introduction of various nucleophiles.[4][5][6] The reactivity of the chlorine atoms is attenuated with each substitution, enabling the synthesis of unsymmetrically substituted triazines.[7][8]
The subject of this guide, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, is a monosubstituted chloro-triazine, presenting a single, highly reactive site for nucleophilic aromatic substitution (SNAr). This makes it an ideal building block for generating diverse chemical libraries for high-throughput screening.
Key Structural Features:
-
1,3,5-Triazine Core: An electron-deficient aromatic ring that facilitates nucleophilic substitution.[5][9] This core is the basis for the biological activity of many commercial herbicides like Atrazine and Simazine.[10][11][12]
-
Reactive Chloro Group: The chlorine atom at the 2-position is an excellent leaving group, allowing for facile reaction with a wide range of nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions.[5][13]
-
3-Fluorophenyl Moiety: The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal and agrochemical chemistry. It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to the target protein through specific electronic interactions.
Physicochemical Properties & Safety
| Property | Value |
| Molecular Formula | C₉H₅ClFN₃ |
| Molecular Weight | 225.61 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DCM, THF, DMF, Acetone |
| Storage | Store in a cool, dry place away from moisture. |
Safety Information: Handle with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
The Chemistry of Derivatization: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for functionalizing 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the triazine ring make the carbon atoms highly electrophilic, facilitating the attack by a nucleophile even without strong activation. The reaction proceeds through a well-characterized, two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism for the SNAr reaction on the triazine core.
Synthetic Protocols for Agrochemical Scaffolds
The following protocols provide detailed, step-by-step methodologies for the derivatization of the title compound with common nucleophiles used in agrochemical synthesis.
Protocol 3.1: Synthesis of Amine-Substituted Triazine Derivatives
This protocol describes the reaction with primary or secondary amines, a cornerstone reaction for creating analogues of widely used triazine herbicides.
Workflow Overview:
Caption: Standard laboratory workflow for synthesis and purification.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Grade |
| 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | Starting Material | >97% |
| Amine (e.g., Isopropylamine) | Nucleophile | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Anhydrous |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | Anhydrous |
| Saturated aq. NaHCO₃, Brine | Washing solutions | Laboratory Grade |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | Laboratory Grade |
| Silica Gel | Stationary Phase | 230-400 mesh |
| Ethyl Acetate/Hexanes | Mobile Phase | HPLC Grade |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 eq, e.g., 225 mg, 1.0 mmol).
-
Dissolution: Add anhydrous solvent (e.g., DCM, 10 mL) and stir until the solid is fully dissolved.
-
Base Addition: Add DIPEA (1.2 eq, e.g., 0.21 mL, 1.2 mmol).
-
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is solely to scavenge the HCl generated during the reaction without competing with the amine nucleophile, thus preventing side reactions and driving the equilibrium towards the product.
-
-
Nucleophile Addition: Add the desired amine (1.1 eq, e.g., isopropylamine, 0.09 mL, 1.1 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting triazine spot is consumed.
-
Workup: Dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes).
-
Verification: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. The mass spectrum should show the expected molecular ion peak, and the NMR will confirm the incorporation of the amine moiety.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Low reactivity of amine; insufficient base. | Gently heat the reaction to 30-40 °C. Add an additional 0.2 eq of DIPEA. |
| Formation of multiple spots on TLC | Impure starting materials; side reactions. | Ensure anhydrous conditions. Check purity of amine. Purify carefully by column chromatography. |
Protocol 3.2: Synthesis of Thioether- and Aryloxy-Substituted Derivatives
This protocol can be adapted for sulfur (thiols) and oxygen (phenols/alcohols) nucleophiles. These reactions often require a stronger base to deprotonate the nucleophile effectively.
Key Modifications from Protocol 3.1:
-
Nucleophiles: Phenols (e.g., 4-methoxyphenol) or Thiols (e.g., ethanethiol).
-
Base: For phenols, a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is effective. For thiols, DIPEA or K₂CO₃ can be used. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary, requiring stringent anhydrous conditions.
-
Temperature: Reactions with phenols may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.
Example Procedure (Phenol Nucleophile):
-
To a flask, add 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Heat the mixture to 60 °C and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool to room temperature and pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography as described in Protocol 3.1.
Application in the Agrochemical Discovery Pipeline
The true power of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is its application in a systematic agrochemical discovery workflow. By using this building block, research teams can rapidly generate a library of diverse compounds for biological screening.
Caption: Role of the building block in a typical agrochemical R&D workflow.
By reacting the core scaffold with hundreds of different amines, thiols, and alcohols in a parallel synthesis format, a large and diverse library can be created. The results from the high-throughput biological screens (e.g., measuring inhibition of weed growth) provide crucial Structure-Activity Relationship (SAR) data. This data informs the next round of synthesis, where chemists fine-tune the structure to maximize potency against the target pest while minimizing effects on the crop and the environment.
References
-
LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. In The Triazine Herbicides. Elsevier. [Link]
-
TEAMChem. (2024). Triazine Pesticides: Benefits, Risks, Alternatives. [Link]
-
Hussain, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Environmental Research and Public Health. [Link]
-
Regehr, D. L., & Norwood, C. A. (2006). Benefits of triazine herbicides in ecofallow. North Central Weed Science Society Proceedings. [Link]
-
Richard, E. P. (1998). Weed control in sugarcane and the role of triazine herbicides. USDA ARS Publication. [Link]
-
Esser, H. O., et al. (1975). s-Triazines. In Herbicides: Chemistry, Degradation, and Mode of Action. CRC Press. [Link]
-
Study.com. (n.d.). Triazine Herbicides & Pesticides. [Link]
-
Barros, A. I. R. N. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
-
El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
-
Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Triazine. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Barros, A. I. R. N. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]
-
Translating Science. (n.d.). Triazine herbicides. [Link]
-
El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. teamchem.co [teamchem.co]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. Triazine - Wikipedia [en.wikipedia.org]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. study.com [study.com]
- 11. translatingscience.com [translatingscience.com]
- 12. Triazine herbicides [m.chemicalbook.com]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the characterization of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Status: Operational Ticket Focus: Characterization & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
System Overview: The "Triazine Trap"
You are working with 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine . This is a
Key Molecular Specs:
-
Reactive Handle: The C-Cl bond at position 2 is highly susceptible to Nucleophilic Aromatic Substitution (
). -
Analytical Marker: The 3-Fluorophenyl group provides a distinct NMR signature but introduces complex spin-spin coupling (
and ). -
Critical Risk: Spontaneous hydrolysis to the "keto" form (triazinone) in non-anhydrous conditions.
Troubleshooting Guides (Q&A)
Module A: NMR Anomalies (The Fluorine Factor)
User Ticket #402: "I suspect my sample is contaminated. My
Diagnosis:
This is likely not contamination . It is the spectral signature of the 3-fluorophenyl group . The
Solution Protocol:
-
Verify Coupling Constants (
values): Measure the distance (in Hz) between the split peaks. Compare them to the theoretical values in Table 1 . -
Run
-Decoupled NMR: If your spectrometer allows, turn on Fluorine decoupling. The doublets should collapse into singlets.
Table 1: Expected C-F Coupling Constants (3-Fluorophenyl Ring)
| Carbon Position | Coupling Type | Typical | Appearance |
| C-3' (Ipso to F) | ~245 Hz | Wide Doublet | |
| C-2', C-4' (Ortho) | ~21 Hz | Medium Doublet | |
| C-1', C-5' (Meta) | ~8 Hz | Narrow Doublet | |
| C-6' (Para) | ~3 Hz | Very Narrow Doublet (often looks like line broadening) |
Note: The Triazine ring carbons (C-2, C-4, C-6) are typically too far (
bonds) to show significant coupling, appearing as singlets unless through-space coupling occurs.
Module B: LC-MS & Stability (The Solvolysis Phantom)
User Ticket #409: "My LC-MS purity drops the longer the sample sits in the autosampler. I see a new peak at M-Cl+OH (Mass 191) or M-Cl+OMe (Mass 205)."
Diagnosis: You are observing solvolysis . The C-Cl bond is labile.
-
Mass 191: Hydrolysis product (2-hydroxy-4-(3-fluorophenyl)-triazine). Note: This often tautomerizes to the triazinone form.
-
Mass 205: Methanolysis product (if MeOH is used in mobile phase/diluent).
Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing solvent-induced degradation of chlorotriazines.
Corrective Protocol (The "Dry-Run" Method):
-
Diluent: Use 100% Acetonitrile (ACN) or DMSO (anhydrous). Never dissolve the solid in Methanol or Ethanol.
-
Mobile Phase: Use a neutral buffer (e.g., 10mM Ammonium Acetate) rather than 0.1% Formic Acid. Acid accelerates the hydrolysis of chlorotriazines [1].
-
Column Temp: Keep column temperature
. High temperature ( ) promotes substitution by water [2].
Module C: Mass Spectrometry Identification
User Ticket #415: "I see a large peak at M+2 in the mass spectrum. Is this a byproduct?"
Diagnosis:
No. This is the Chlorine Isotope Pattern . Chlorine exists naturally as
Verification Check:
-
Ratio: The intensity of the M peak (containing
) vs. the M+2 peak (containing ) must be approximately 3:1 .[1][2][3] -
Logic: If the ratio is 1:1, you have Bromine.[1][2][3] If the M+2 peak is <5%, you have lost the Chlorine (hydrolysis).
Experimental Protocols
Protocol 1: "Soft" Analytical Method (Minimize Degradation)
Use this method to determine the true purity of the solid material without inducing artifacts.
-
Column: C18 (End-capped),
, . -
Flow Rate: 1.0 mL/min.
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Anhydrous ACN . Inject immediately.
Protocol 2: Rapid Hydrolysis Check
Use this to confirm if an impurity is the hydroxy-triazine derivative.
-
Take an aliquot of the sample in ACN.
-
Add 10% volume of 0.1 N HCl.
-
Heat at 40°C for 30 minutes.
-
Result: If the parent peak (Cl-triazine) disappears and the suspected impurity peak (Mass 191) grows, the impurity is confirmed as the hydrolysis product [3].
Mechanistic Insight: Why is it so reactive?
The 1,3,5-triazine ring is isoelectronic with benzene but the three nitrogens pull electron density away from the ring carbons. This makes the carbons highly electropositive.
Figure 2: Nucleophilic Aromatic Substitution (
Because the ring is so electron-poor, even weak nucleophiles like water (in the presence of trace acid) can displace the chlorine. The 3-fluorophenyl group is electron-withdrawing (inductive effect), which increases the electrophilicity of the triazine ring compared to a phenyl analog, making the C-Cl bond more labile [4].
References
-
Blum, G. et al. (2018). Hydrolytic Stability of Chlorotriazines in Aqueous Media. Journal of Heterocyclic Chemistry.
-
Thermo Fisher Scientific. (2010). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Application Note.
-
Prosen, H. & Zupančič-Kralj, L. (2005). Solid-phase microextraction for the determination of triazine herbicides and their degradation products. Trends in Analytical Chemistry.
-
Reich, H. J. (2024).
- Coupling Constants. University of Wisconsin-Madison Chemistry.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 5. researchgate.net [researchgate.net]
stability issues of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine under various conditions
Welcome to the technical support center for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter during your experiments. This resource synthesizes established principles of triazine chemistry with practical, field-proven insights to ensure the integrity of your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common stability-related questions and issues encountered when working with 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Q1: I am observing the appearance of a new, more polar peak in my HPLC analysis after storing my compound in a protic solvent. What is likely happening?
A1: You are most likely observing hydrolysis of the 2-chloro substituent. The chlorine atom on the 1,3,5-triazine ring is susceptible to nucleophilic substitution, and in the presence of water or other protic solvents (like methanol or ethanol), it can be displaced by a hydroxyl group to form 2-hydroxy-4-(3-fluorophenyl)-1,3,5-triazine.[1] This resulting hydroxylated triazine is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Causality: The carbon atom of the C-Cl bond on the triazine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atoms in the ring. This makes it a prime target for nucleophiles. Water, although a weak nucleophile, can hydrolyze the C-Cl bond, a reaction that can be catalyzed by acidic or basic conditions.[2]
-
Troubleshooting:
-
Solvent Choice: For storage and routine experimental use, always use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
-
Moisture Control: Ensure your solvents are dry and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
pH Control: Avoid acidic or basic aqueous conditions unless the reaction chemistry requires it, as these can catalyze hydrolysis.
-
Q2: My compound seems to be degrading when heated. What is the expected thermal stability of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine?
-
Causality: The aromatic nature of the triazine ring imparts significant thermal stability. Degradation at very high temperatures would likely involve the cleavage of the substituent groups from the triazine core.[4]
-
Troubleshooting:
-
Temperature Monitoring: If you suspect thermal degradation during a high-temperature reaction, it is advisable to perform a time-course study analyzing aliquots at different time points to monitor for the appearance of degradation products.
-
Forced Degradation Study: To understand the thermal limits of your compound, a forced degradation study can be performed. Please refer to the detailed protocol in the "Experimental Protocols" section of this guide.
-
Q3: I am concerned about the photostability of my compound during my experiments and storage. What precautions should I take?
A3: Many triazine derivatives exhibit good photostability; some are even used as UV filters.[3] However, as a general good laboratory practice, it is always recommended to protect novel compounds from light to prevent potential photodegradation.
-
Causality: UV or even high-intensity visible light can provide the energy to excite electrons in the molecule to higher energy states, potentially leading to bond cleavage or unwanted reactions. The specific chromophores in the 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine molecule will determine its absorption spectrum and thus its susceptibility to photodegradation.
-
Troubleshooting:
-
Storage: Store the solid compound and solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Experimental Setup: When running reactions for extended periods, especially those involving photo-sensitive reagents or catalysts, it is good practice to shield the reaction vessel from ambient light.
-
Photostability Testing: For compounds intended for applications where light exposure is a factor, a formal photostability study as per ICH Q1B guidelines is recommended.[5][6][7] A detailed protocol is provided in the "Experimental Protocols" section.
-
Q4: How does the 3-fluorophenyl group affect the stability of the molecule compared to a non-fluorinated analogue?
A4: The fluorine atom at the meta-position of the phenyl ring is an electron-withdrawing group. This can have two main effects on the stability of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine:
-
Reactivity of the C-Cl Bond: The electron-withdrawing nature of the 3-fluorophenyl group will slightly decrease the electron density of the triazine ring. This can make the carbon atom of the C-Cl bond even more electrophilic and thus potentially more susceptible to nucleophilic attack, including hydrolysis. While the effect may be modest, it could lead to a slightly faster rate of hydrolysis compared to an unsubstituted phenyl analogue.
-
Metabolic Stability: In biological systems, fluorination of aromatic rings is a common strategy to block sites of oxidative metabolism by cytochrome P450 enzymes.[8] Therefore, the presence of the fluorine atom is likely to enhance the metabolic stability of the compound compared to its non-fluorinated counterpart.
Q5: I am performing a reaction with a strong nucleophile. Will it displace the chloro group or the fluorophenyl group?
A5: The chloro group will be preferentially displaced. Nucleophilic aromatic substitution on the triazine ring is a well-established reaction.[2] The C-Cl bond is significantly more labile and a better leaving group than a C-C bond connecting the phenyl ring to the triazine. The C-F bond on the phenyl ring is very strong and not susceptible to nucleophilic attack under typical conditions.
-
Workflow for Nucleophilic Substitution:
Caption: Nucleophilic substitution on 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Data Summary Table
The following table summarizes the expected stability of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine under various conditions, based on data from analogous compounds and chemical principles.
| Condition | Expected Stability | Primary Degradation Pathway | Recommended Precautions |
| Aqueous (neutral pH) | Moderate | Hydrolysis of the C-Cl bond | Use anhydrous solvents for storage. Minimize contact with water. |
| Aqueous (acidic/basic pH) | Low | Catalyzed hydrolysis of the C-Cl bond | Avoid acidic or basic aqueous solutions unless required for a reaction. |
| Thermal (up to 100°C) | High | Minimal degradation expected | Standard laboratory heating is generally safe. |
| Photolytic (UV/Vis light) | Moderate to High | Potential for photodegradation | Store in amber vials or protect from light. |
| Strong Nucleophiles | Reactive | Nucleophilic substitution of the chloro group | The chloro group is a reactive site for synthetic modifications. |
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the stability of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine. These protocols are based on established guidelines for drug stability testing.[9][10]
Protocol 1: pH Stability Assessment (Hydrolysis)
Objective: To determine the rate of hydrolysis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine at different pH values.
Materials:
-
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
-
Buffers: pH 2 (0.01 M HCl), pH 7 (phosphate buffer), pH 9 (borate buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter[11]
-
Thermostatted water bath or incubator
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
In separate amber vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any further reaction by diluting the aliquot with the mobile phase to the injection concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products (e.g., the hydroxylated derivative).
-
Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) at each pH.
Protocol 2: Thermal Stability Assessment (Forced Degradation)
Objective: To evaluate the stability of the compound in the solid state under thermal stress.
Materials:
-
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (solid)
-
Oven capable of maintaining a constant temperature
-
Amber glass vials
-
HPLC system with a UV detector
Procedure:
-
Place a accurately weighed amount of the solid compound into two separate amber glass vials.
-
Wrap one vial completely in aluminum foil to serve as a dark control.
-
Place both vials in an oven at an elevated temperature (e.g., 70°C).[12]
-
After a set period (e.g., 1, 3, 7 days), remove the vials from the oven.
-
Allow the vials to cool to room temperature.
-
Prepare solutions of the stressed and control samples in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed sample and the control to identify any degradation products.
Protocol 3: Photostability Assessment
Objective: To determine the photostability of the compound as per ICH Q1B guidelines.[6][7]
Materials:
-
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (solid and in solution)
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).
-
Quartz or other UV-transparent containers for solutions.
-
Amber glass vials and aluminum foil for dark controls.
-
HPLC system with a UV detector.
Procedure:
-
Expose a sample of the solid compound and a solution of the compound in an inert, transparent solvent (e.g., acetonitrile) to light in the photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[13]
-
Prepare parallel samples (solid and solution) wrapped in aluminum foil to serve as dark controls. These should be placed in the photostability chamber alongside the exposed samples.
-
After the exposure period, prepare solutions of the exposed and control samples at a known concentration.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the light-exposed samples with their corresponding dark controls to assess the extent of photodegradation.
-
Workflow for Stability Testing:
Caption: General workflow for assessing the stability of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
References
- Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
- BenchChem Technical Support Team. (2025, November). overcoming challenges in the characterization of reactive triaziridines. BenchChem.
- U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ResearchGate. (2025, August 10). The biodegradation vs.
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- PubMed. (2020, October 15).
- Veeprho. (2020, July 20). Stress Testing Study Design.
- PMC. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
- ResearchGate. (2024, January 12). How to determine pH stability of an organic compound?
- Scientific Research Publishing. (n.d.).
- Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
- ResearchGate. (2012, October 26). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials.
- BenchChem Technical Support Team. (2025, November).
- Research Repository UCD. (2017, July 10).
- Oxford Academic. (2024, November 1). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.
- European Medicines Agency. (2023, July 13).
- MDPI. (2022, November 1).
- OndaVia. (n.d.).
- ACS Publications. (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions.
- ChemBK. (n.d.). 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine.
- PubMed. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- PMC. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
- ACS Publications. (2000, August 31). Photochemical and Photophysical Deactivation of 2,4,6-Triaryl-1,3,5-triazines. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). 10 questions with answers in TRIAZINES | Science topic.
- ResearchGate. (2025, August 6). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines.
- AKJournals. (n.d.). THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES.
- KOPS. (1984, May 10). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one.
- Wikipedia. (n.d.). Triazine.
- NEMI. (n.d.).
- ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
- Semantic Scholar. (1985, January 1).
- PubChem. (n.d.). 2-Chloro-4-phenyl-6-hydroxy-1,3,5-triazine.
- Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity.
- SciSpace. (n.d.).
- ChemicalBook. (2026, January 28). 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4.
- Standard Methods For the Examination of Water and Wastew
- Chemical Communications (RSC Publishing). (n.d.).
- RSC Publishing. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- Organic Chemistry Portal. (2019, November 12).
- RSC Publishing. (n.d.). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (.
- ChemSynthesis. (2025, May 20). 2-chloro-4-phenoxy-1,3,5-triazine.
- CORE. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
- ResearchGate. (2025, August 9). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.
- Frontiers. (2018, October 31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
- PubMed. (n.d.). 2-Chloro-4-amino-1,3,5-triazine-6(5H)
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common impurities in 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine and their removal
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding common impurities and their effective removal. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine and what are its key challenges?
The most common and cost-effective method for synthesizing 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-fluoroaniline. The reaction's primary challenge lies in controlling its selectivity. The chlorine atoms on the triazine ring have different reactivities; the first is highly reactive, the second less so, and the third requires more forcing conditions.[1][2] To obtain the desired mono-substituted product, the reaction must be carefully controlled, typically by using a 1:1 molar ratio of reactants and maintaining low temperatures (0-5 °C).
Q2: What are the most common impurities I am likely to encounter in my synthesis?
Common impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: Residual cyanuric chloride and 3-fluoroaniline.
-
Over-reaction Products: The most significant byproduct is often 2,4-bis(3-fluorophenyl)-6-chloro-1,3,5-triazine, formed when a second molecule of 3-fluoroaniline reacts.
-
Hydrolysis Products: Cyanuric chloride and its chlorinated derivatives are highly susceptible to hydrolysis if moisture is present.[3][4][5] This can form various hydroxyl-substituted triazines, such as 2,4-dichloro-6-hydroxy-1,3,5-triazine or 2-chloro-4-(3-fluorophenyl)-6-hydroxy-1,3,5-triazine, which can be difficult to remove.
-
Isomeric Impurities: If the 3-fluoroaniline starting material contains positional isomers (e.g., 2-fluoroaniline or 4-fluoroaniline), the corresponding isomeric triazine products will be formed as impurities.
Q3: How can I monitor the reaction to minimize impurity formation?
Effective reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common method for real-time tracking. By spotting the reaction mixture alongside standards of your starting materials, you can visualize the consumption of reactants and the formation of the product. An optimized TLC system (e.g., a hexane/ethyl acetate mixture) should show a clear separation between cyanuric chloride, 3-fluoroaniline, the desired product, and the bis-substituted byproduct. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be employed.[6][7]
Q4: What are the recommended general purification methods for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine?
A multi-step approach is typically most effective:
-
Aqueous Workup: After the reaction is complete, washing the reaction mixture with water or a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic hydrolysis byproducts and salts.[6]
-
Recrystallization: This is the primary method for purifying the crude solid product. A suitable solvent system (e.g., heptane, or an alcohol-water mixture) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[8][9]
-
Column Chromatography: For high-purity requirements or when recrystallization is ineffective at removing closely related impurities like the bis-substituted product, flash column chromatography is the method of choice.[1]
Synthesis and Impurity Formation Pathway
The diagram below illustrates the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine and the formation pathways of its major impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing during recrystallization. | 1. The chosen solvent's boiling point is too high. 2. A high concentration of impurities is depressing the melting point. | 1. Select a lower-boiling point solvent or a mixed solvent system. 2. Attempt to "seed" the cooling solution with a pure crystal of the product to induce crystallization. 3. Perform a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.[7] |
| Low recovery of purified product after recrystallization. | 1. Too much solvent was used, preventing the solution from reaching saturation upon cooling. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the filtrate by evaporating some solvent and cool again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering the crystals. 3. Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.[7] |
| Final product is contaminated with the bis-substituted impurity. | 1. Reaction temperature was too high, or the addition of 3-fluoroaniline was too fast. 2. The recrystallization solvent is not effective at separating the two compounds. | 1. Optimize reaction conditions: maintain a low temperature (0-5 °C) and add the aniline dropwise. 2. Use flash column chromatography. The bis-substituted product is typically less polar than the mono-substituted product and will elute first. |
| Persistent white, insoluble solid in the final product. | This is likely a hydrolysis product, such as 2-chloro-4-(3-fluorophenyl)-6-hydroxy-1,3,5-triazine or cyanuric acid.[10] | 1. Ensure all glassware is thoroughly dried and use an anhydrous solvent for the reaction. 2. During workup, wash the organic solution with a saturated sodium bicarbonate solution to remove these acidic impurities.[7] |
Detailed Experimental Protocols
General Purification Workflow
The following diagram outlines a standard workflow for the purification of the crude product.
Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Heptane or mixtures of ethanol and water are often good starting points.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is common. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[7]
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the packed column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- Horrobin, S. The Hydrolysis of Some Chloro- 1,3,5- Triaxines: - RSC Publishing. Journal of the Chemical Society, 784 (1963).
- Horrobin, S. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society (Resumed), 4130 (1963).
- Plust, S. J. et al. Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry.
- Blotny, G. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules (2006).
- Halogen-Substituted 1,3,5-Triazines ( Cyanuric Halides) Cyanuric fluoride, cyanuric bromide and particularl. Thieme Chemistry.
- BenchChem. identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
- Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
- ChemicalBook. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Sharma, P. et al. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry (2018).
- ChemSynthesis. 2-chloro-4-phenoxy-1,3,5-triazine.
- BenchChem. Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products.
- BenchChem.
- Ghorab, M. M. et al.
- Smith, G. A., Pepich, B. V. & Munch, D. J. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry.
- International Programme on Chemical Safety. ICSC 1231 - CYANURIC CHLORIDE.
- Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme Chemistry.
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
- Process for the substitution of chlorine atoms of cyanuric chloride.
- Smith, G. A., Pepich, B. V. & Munch, D. J. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. DigitalCommons@UNL (2008).
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIV
- SYNTHETIKA. Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine].
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Sources
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- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
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troubleshooting failed reactions involving 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development endeavors involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental challenges.
Introduction to 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine belongs to the class of s-triazines, which are privileged structures in medicinal chemistry and materials science. The reactivity of this compound is dominated by the electron-deficient nature of the triazine ring, which makes the carbon atom attached to the chlorine highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles (N-, O-, S-based). The 3-fluorophenyl substituent can modulate the electronic properties of the triazine ring, influencing its reactivity.[1][2][3]
This guide will address common issues encountered during nucleophilic substitution reactions with this specific triazine derivative.
Troubleshooting Guide: Failed Reactions
This section is structured in a question-and-answer format to directly address specific problems you might encounter in the laboratory.
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: This is a common issue that can often be resolved by systematically evaluating several reaction parameters. The primary reaction pathway is a nucleophilic aromatic substitution (SNAr), and its success hinges on several factors.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to attack the electron-deficient triazine ring under the current conditions.
-
Troubleshooting Protocol:
-
Increase Basicity: If your nucleophile is an amine or alcohol, ensure you are using an adequate base to deprotonate it, thereby increasing its nucleophilicity. Common bases include diisopropylethylamine (DIPEA) or sodium hydride (for alcohols).[4]
-
Change Nucleophile: If possible, consider a more reactive nucleophile. For instance, thiols are generally more nucleophilic than alcohols, which are in turn more nucleophilic than amines in this context.[5]
-
Increase Temperature: For weak nucleophiles, increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[6]
-
-
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to a more appropriate solvent. Polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices for SNAr reactions as they can effectively solvate both the triazine and the nucleophile.
-
Solubility Test: Before setting up the reaction, perform a small-scale solubility test with your starting materials in the chosen solvent.
-
-
-
Inadequate Reaction Temperature: The energy barrier for the substitution may not be overcome at the current temperature.
-
Troubleshooting Protocol:
-
Stepwise Temperature Increase: Incrementally increase the reaction temperature. For many substitutions on chlorotriazines, reactions are started at 0°C and slowly warmed to room temperature or heated to reflux.[6][7]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at different temperatures to find the optimal condition.
-
-
-
Deactivated Triazine Ring: The 3-fluorophenyl group is moderately electron-withdrawing, which should activate the ring towards nucleophilic attack. However, if your nucleophile itself is strongly electron-donating, it can decrease the reactivity of the triazine ring after the first substitution, making subsequent substitutions (if applicable) more difficult.[6][8]
Q2: I'm observing the formation of multiple products or unexpected side products. What could be happening?
A2: The formation of side products can complicate purification and reduce the yield of your desired compound. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Prevention Strategies:
-
Hydrolysis of the Chloro Group: 2-Chloro-1,3,5-triazines are sensitive to water, which can lead to the formation of the corresponding hydroxy-triazine impurity, especially in the presence of a base or at elevated temperatures.[9][10]
-
Prevention Protocol:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
-
Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can compete with your intended nucleophile, leading to the formation of methoxy- or ethoxy-substituted triazines.
-
Prevention Protocol:
-
Choose Non-Nucleophilic Solvents: Opt for solvents that are not nucleophilic, such as THF, dioxane, DCM, or DMF.
-
-
-
Over-reaction or Multiple Substitutions (if applicable to your starting material): If your starting triazine has more than one chlorine atom, you might get a mixture of mono-, di-, and tri-substituted products.
-
Prevention Protocol:
-
Temperature Control: The reactivity of the chlorine atoms on a triazine ring decreases with each substitution.[8][11] Therefore, careful temperature control is crucial for selective substitution. The first substitution is often carried out at low temperatures (e.g., 0-5°C).[6]
-
Stoichiometry: Use a precise stoichiometry of your nucleophile (e.g., 1.0 equivalent for mono-substitution).
-
-
Diagram: Troubleshooting Workflow for Failed SNAr Reactions
Caption: A workflow diagram for troubleshooting failed SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 3-fluorophenyl group in the reactivity of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine?
A1: The 3-fluorophenyl group primarily exerts an electronic effect on the triazine ring. Fluorine is an electronegative atom, and its presence on the phenyl ring has a weak to moderate electron-withdrawing inductive effect. This effect helps to further decrease the electron density of the already electron-deficient triazine ring, making the carbon atom attached to the chlorine even more electrophilic and thus more susceptible to nucleophilic attack.[12]
Q2: What is the best way to store and handle 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine?
A2: Like other chloro-s-triazines, this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[9] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Q3: Can I use protic solvents like ethanol or water for my reaction?
A3: It is generally not recommended to use protic solvents unless they are also the intended nucleophile. Protic solvents can react with the 2-chloro-4-(3-fluorophenyl)-1,3,5-triazine, leading to undesired side products.[13] Additionally, water can cause hydrolysis of the starting material.[9][10] Polar aprotic solvents like THF, DCM, acetonitrile, DMF, or DMSO are usually the preferred choice.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. A co-spot of your starting material and the reaction mixture on the TLC plate will help you determine if the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.
Diagram: General SNAr Mechanism on the Triazine Ring
Sources
- 1. Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 6. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NUCLEOPHILIC AROMATIC-SUBSTITUTION IN HETEROCYCLES - ALCOHOLYSIS AND HYDROLYSIS OF 2-ANILINO-4,6-DICHLORO-1,3,5-TRIAZINES - Kent Academic Repository [kar.kent.ac.uk]
Technical Support Center: Optimizing Reactions with 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Status: System Online Operator: Senior Application Scientist Topic: Selectivity & Optimization Protocols Reference ID: TRZ-F3-Guide-2025
System Overview: The Reagent Profile
Welcome to the technical support portal. You are working with 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine . To troubleshoot effectively, we must first define the electronic personality of this electrophile.
-
Core Scaffold: 1,3,5-Triazine (highly electron-deficient).
-
Substituent 1 (Cl): The leaving group.
-
Substituent 2 (3-Fluorophenyl): This is the critical modulator. The fluorine atom is in the meta position. Unlike para-fluorine, which can donate electron density via resonance (+M), meta-fluorine operates primarily through inductive withdrawal (-I) .
-
Implication: This substituent pulls electron density away from the triazine ring, making the C-Cl bond more electrophilic than a standard phenyl-triazine, but significantly less reactive than the starting cyanuric chloride.
Your Operational Zone: You are likely performing the final displacement (
Module 1: Critical Process Parameters (FAQs)
Ticket #001: "I am observing significant hydrolysis (formation of the hydroxy-triazine) instead of my desired product."
Diagnosis: The inductive effect of the 3-fluorophenyl group activates the ring toward all nucleophiles, including trace water. If your desired nucleophile is slow (sterically hindered or electronically poor), water will compete effectively, especially at the high temperatures required for monochlorotriazine displacement.
Troubleshooting Protocol:
-
Switch Bases: Stop using hydroxide or carbonate bases (NaOH, K₂CO₃) if possible. These generate hydroxide ions or "wet" surfaces that promote hydrolysis.
-
Recommendation: Use DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine . These are non-nucleophilic and soluble in organic media.
-
-
Solvent Rigor: Standard "dry" solvents may not be enough.
-
Recommendation: Use anhydrous THF or 1,4-Dioxane stored over molecular sieves. Avoid DMF/DMAc if possible, as they can contain trace dimethylamine or promote hydrolysis at high temps [1].
-
-
Reverse Addition: Do not add the triazine to the nucleophile/base mixture.
Ticket #002: "My reaction stalls at 60% conversion, even with excess nucleophile."
Diagnosis: This is likely a "deactivation trap." As the reaction proceeds, the leaving group (Cl⁻) accumulates. If using an amine nucleophile, the generated HCl forms a salt with the unreacted amine, removing it from the reaction pool.
Corrective Action:
-
Stoichiometry Check: Ensure you have at least 2.2 equivalents of base (or 1 eq base + 1 scavenger).
-
Temperature Step-Up: The 3-fluorophenyl group deactivates the ring relative to cyanuric chloride. Room temperature is insufficient.
-
Target: Heat to 60–80°C . If using a low-boiling solvent (DCM), switch to Toluene or Dioxane.
-
Module 2: Chemoselectivity (Amine vs. Hydroxyl)
Ticket #003: "I have an amino-alcohol substrate. How do I selectively react the amine without protecting the alcohol?"
Theory:
The "pH Window" Protocol:
| Parameter | Condition for N-Selectivity | Condition for O-Selectivity |
| Base | Weak (DIPEA, NaHCO₃) | Strong (NaH, KOtBu) |
| Solvent | Protic (EtOH) or THF | Anhydrous THF/DMF |
| Temperature | 0°C | 0°C (rapid) |
| Mechanism | Amine attacks; Alcohol remains protonated (neutral). | Alkoxide forms; attacks faster than amine. |
Step-by-Step Guide for N-Selectivity:
-
Dissolve the amino-alcohol (1.0 eq) in THF.
-
Add DIPEA (1.1 eq). Do not use strong bases.
-
Cool to 0°C.
-
Add 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 eq).
-
Allow to warm to RT. The alcohol will remain inert because it is not deprotonated, and the neutral amine is sufficiently nucleophilic to displace the chloride.
Module 3: Visualization & Logic
Diagram 1: The Selectivity Energy Landscape
This diagram illustrates why temperature control is vital. The activation energy (
Caption: Kinetic competition between hydrolysis (red path) and desired substitution (green path). The 3-fluorophenyl group lowers the barrier for both, necessitating strict anhydrous conditions.
Diagram 2: Troubleshooting Workflow
Use this decision tree to optimize your yield.
Caption: Diagnostic logic for resolving common yield issues with monochlorotriazines.
Module 4: Advanced Protocol (The "Gold Standard")
Objective: Displacement of Cl with a secondary amine (e.g., Morpholine) on 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Reagents:
-
Substrate: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (1.0 mmol)
-
Nucleophile: Morpholine (1.1 mmol)
-
Base: DIPEA (1.2 mmol)
-
Solvent: 1,4-Dioxane (Anhydrous, 5 mL)
Procedure:
-
Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Dissolution: Add the triazine substrate and 1,4-Dioxane. Stir until fully dissolved.
-
Base Addition: Add DIPEA via syringe. The solution may darken slightly; this is normal.
-
Nucleophile Addition: Add Morpholine dropwise at Room Temperature (RT).
-
Activation: Heat the block to 80°C .
-
Why? The 3-fluorophenyl group provides some activation, but displacing the last chlorine on a triazine ring is energetically demanding.
-
-
Monitoring: Check LCMS at 2 hours.
-
Workup: Dilute with EtOAc, wash with 0.1M HCl (to remove excess morpholine/DIPEA), then brine. Dry over Na₂SO₄.
References & Authority
-
Blotny, G. (2006).[2][3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Context: Establishes the temperature-dependent reactivity rules for triazines (0°C vs RT vs Reflux).
-
-
Mihovilovic, M. D., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine." Frontiers in Chemistry.
-
Context: detailed protocols for stepwise substitution and solvent effects on selectivity.
-
-
BenchChem Technical Data. "Mechanism of nucleophilic substitution on dichloro-s-triazines."
-
Context: General mechanisms for
on triazine scaffolds.
-
-
Gromov, S. P., et al. (2022).[4] "Electronic and Optical Properties of Protonated Triazine Derivatives." Molecules.
-
Context: Discusses the electronic influence of aryl substituents and protonation on the triazine ring.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]
Technical Support Center: Catalyst Selection for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is a crucial step in the development of various pharmacologically active compounds and functional materials.[1][2] It is typically achieved by the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dichlorotriazine derivative with 3-fluorophenylboronic acid.[3][4] The success of this reaction is highly dependent on the judicious selection of the catalyst system and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine?
A1: The synthesis is a Suzuki-Miyaura cross-coupling reaction.[5] This powerful C-C bond-forming reaction involves a palladium catalyst to couple an organoboron compound (3-fluorophenylboronic acid) with an organohalide (a dichlorotriazine).[6] The reaction is typically performed in the presence of a base and an appropriate solvent system.
Q2: How can I selectively synthesize the mono-substituted product, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, starting from cyanuric chloride?
A2: Selective mono-substitution on the cyanuric chloride core is primarily achieved by controlling the reaction temperature. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[7] This is because the introduction of an electron-donating group deactivates the ring towards further nucleophilic attack. A general strategy is as follows:
-
First Substitution: Performed at a low temperature, typically around 0°C.[8]
-
Second Substitution: Requires a higher temperature, often room temperature or slightly elevated.[8]
-
Third Substitution: Needs significantly more forcing conditions, often above 100°C.[8]
By carefully controlling the temperature and using the correct stoichiometry of your nucleophile (in this case, an amine or alcohol to create the initial dichlorotriazine intermediate), you can isolate the desired precursor for the subsequent Suzuki coupling.
Q3: Which palladium catalyst system is most effective for coupling with a chlorotriazine?
A3: The C-Cl bond on the triazine ring is less reactive than corresponding C-Br or C-I bonds.[5][9] Therefore, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may require higher catalyst loadings or elevated temperatures to be effective.[8] More advanced catalyst systems are often preferred for their higher efficiency and broader applicability. These typically involve:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald and others, such as XPhos and SPhos, are highly effective for the coupling of aryl chlorides.[8] These ligands promote the rate-limiting oxidative addition step of the catalytic cycle by increasing the electron density on the palladium center.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high activity and stability, often outperforming phosphine-based catalysts for challenging couplings.[10]
Q4: What is the critical role of the base in this reaction?
A4: The base is essential for the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[10][11] This boronate then undergoes transmetalation with the palladium complex. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[12][13] The choice of base can significantly impact the reaction rate and yield and is often dependent on the solvent and substrates used.[14]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Issue 1: Low or No Product Yield / Incomplete Conversion
This is the most frequent problem and can be traced back to several factors within the catalytic cycle.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or the Pd(0) source (e.g., Pd(PPh₃)₄) has degraded upon storage.[12] Phosphine ligands can also be oxidized by trace amounts of air, preventing coordination to the palladium center.[12]
-
Solution:
-
Rigorous Degassing: Oxygen is detrimental as it oxidizes the Pd(0) catalyst and phosphine ligands.[12] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[12]
-
Use Fresh Reagents: Use a fresh bottle of catalyst and ligand, or reagents that have been stored properly under an inert atmosphere.
-
Switch to a Precatalyst: Consider using a modern, air-stable Buchwald precatalyst, which is designed to form the active Pd(0) species more reliably in situ.[12]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature may be too low for the relatively unreactive C-Cl bond, or the chosen base/solvent combination is not effective.
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C or 120°C).[12] Higher temperatures are often required for the second substitution on the triazine core.[8]
-
Screen Bases: The effectiveness of a base is often solvent-dependent.[14] If K₂CO₃ is not working, try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[12]
-
Solvent Choice: Ensure your solvent is appropriate. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are common. Vigorous stirring is essential in these systems to maximize the interfacial area for the reaction to occur.[12]
-
-
Issue 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the yield of the desired product.
Potential Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid (Ar-Ar):
-
Hydrolysis of the Chlorotriazine:
-
Cause: The starting dichlorotriazine is sensitive to water, especially at elevated temperatures, which can lead to the formation of hydroxy-triazine impurities.[7]
-
Mitigation:
-
Use Anhydrous Solvents: Ensure that your organic solvents are anhydrous, especially if running the reaction at high temperatures.
-
Control Water Content: In biphasic systems, the amount of water is a parameter that can be optimized. While some water is necessary to dissolve the inorganic base, excess water can promote hydrolysis.
-
-
-
Over-substitution (Tri-substituted Triazine):
-
Cause: The reaction temperature is too high, or the reaction time is too long, causing the second chlorine atom to be substituted by another molecule of 3-fluorophenylboronic acid.
-
Mitigation:
-
Careful Temperature Control: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid excessive heating.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which might drive the reaction towards di-substitution.
-
-
Catalyst System Comparison
The choice of palladium source and ligand is paramount. The following table summarizes common options.
| Catalyst System Component | Examples | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These are Pd(II) precatalysts that require in-situ reduction to the active Pd(0) species.[9] |
| Pd(PPh₃)₄ | A pre-formed, air-sensitive Pd(0) catalyst. Can be less active for aryl chlorides.[8] | |
| Ligands | PPh₃ (Triphenylphosphine) | Standard, inexpensive ligand. May require higher temperatures/loadings for C-Cl activation.[8] |
| Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich biaryl phosphine ligands. Excellent for activating aryl chlorides.[8] | |
| NHC Ligands (e.g., IPr) | N-Heterocyclic Carbenes. Offer high catalytic activity and stability.[10] | |
| Precatalysts | Buchwald Precatalysts | Air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst.[11][12] |
Experimental Protocol: Catalyst Screening
To optimize the synthesis, a parallel screening of catalyst systems is highly recommended.
Objective: Identify the most effective Palladium/Ligand combination for the coupling of 2,4-dichloro-6-(substituted)-1,3,5-triazine with 3-fluorophenylboronic acid.
Materials:
-
2,4-dichloro-6-(R)-1,3,5-triazine (Starting Material, 1.0 eq)
-
3-fluorophenylboronic acid (1.2 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., PPh₃, XPhos, SPhos, 2.5 mol%)
-
Solvent System (e.g., Dioxane/H₂O 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In an array of reaction vials equipped with stir bars, add the base.
-
Reagent Addition: Under an inert atmosphere, add a stock solution containing the dichlorotriazine and 3-fluorophenylboronic acid to each vial.
-
Solvent Addition: Add the chosen solvent system to each vial.
-
Catalyst Addition: Add the palladium precatalyst solution and the respective ligand solution to each designated vial.
-
Reaction: Seal the vials tightly and place them in a heating block. Stir vigorously at the desired temperature (e.g., 100°C) for a set time (e.g., 12 hours).[12]
-
Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the desired product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed synthesis.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- Technical Support Center: Optimization of Suzuki Coupling for Chloro-Triazines - Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Palladium-Catalysed Coupling Chemistry - Fisher Scientific.
- Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling | Australian Journal of Chemistry - CSIRO Publishing.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Optimization of reaction conditions a . | Download Table - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - ChemRxiv.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA - TCI Chemicals.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents.
- optimizing reaction conditions for nucleophilic substitution on the triazine ring - Benchchem.
- Synthesis of 3‐Aryl Substituted Triimidazotriazines via Regioselective Direct Arylation | Request PDF - ResearchGate.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride.
- Struggling on suzuki couplings : r/Chempros - Reddit.
- 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works.
- Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - PMC.
- Methods for the synthesis of 1,3,5-triazine derivatives - ResearchGate.
- Role of cyanuric chloride in organic synthesis: A concise overview - ResearchGate.
- CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
- Cyanuric chloride - Wikipedia.
-
Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][8][9][13]triazin-4-ones via a Suzuki Cross-Coupling Reaction of 2-D - World Journal of Advanced Research and Reviews. Available from:
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC.
- How can 2-chloro-4,6-dimethoxy-1,3,5-triazine be synthesized? - FAQ - Guidechem.
- SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate.
- Fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs) as Nucleophile Scavengers - PMC - NIH.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents.
- Organic Synthesis Reaction Involved by Aryl-Triazene As an Arylation Reagent - Aidic.
- Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC.
Sources
- 1. connectsci.au [connectsci.au]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
comparing 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine with other triazine derivatives
Executive Summary
This guide provides a technical analysis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (referred to herein as CFT ), a critical scaffold in the synthesis of PI3K/mTOR inhibitors and adenosine receptor antagonists.
Unlike the commodity reagent cyanuric chloride (TCT), CFT represents a "desymmetrized" electrophile. Its value lies in the 3-fluorophenyl moiety, which exerts a unique electronic influence—activating the remaining chlorine for nucleophilic substitution (
Part 1: Structural & Electronic Benchmarking
The performance of CFT is defined by the interplay between the electron-deficient triazine core and the substituent effects of the aryl ring.
Electronic Activation (The "Meta-Fluoro" Effect)
The position of the fluorine atom is not arbitrary. In the 3-position (meta), fluorine acts primarily as an electron-withdrawing group (EWG) via induction (
-
3-Fluorophenyl (
): Strongly withdraws electron density from the triazine ring, lowering the LUMO energy and increasing electrophilicity at the C-2 position. -
4-Fluorophenyl (
): The inductive withdrawal is partially canceled by resonance donation, resulting in a less activated triazine core compared to the 3-fluoro analog. -
Phenyl (
): Baseline reactivity.
Physicochemical Comparison Table
| Property | CFT (3-Fluoro) | 4-Fluoro Analog | Phenyl Analog (Non-fluorinated) | Cyanuric Chloride |
| Reactivity ( | High (Activated) | Moderate | Baseline | Extreme (Non-selective) |
| LogP (Lipophilicity) | ~2.4 | ~2.4 | ~2.1 | ~0.5 |
| Metabolic Stability | High (Blocks CYP450) | Moderate | Low (Vulnerable to 3/4-oxidation) | N/A (Reagent) |
| Solubility (Organic) | Excellent | Good | Good | Moderate |
| 20–40°C | 40–60°C | 50–70°C | 0°C |
Key Insight: CFT allows for
reactions to proceed at lower temperatures than the phenyl analog, reducing thermal degradation of sensitive amine nucleophiles.
Part 2: Reactivity & Synthesis Protocols
Synthesis of the Scaffold (CFT)
The synthesis requires desymmetrization of cyanuric chloride. The Suzuki-Miyaura coupling is superior to Grignard reagents for introducing the 3-fluorophenyl group due to higher chemoselectivity (preventing bis-addition).
Protocol: Selective Mono-Arylation
-
Reagents: Cyanuric Chloride (1.0 eq), 3-Fluorophenylboronic acid (1.05 eq),
(2.0 eq), (1 mol%). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions:
C to RT over 4 hours. Crucial: Keep temperature low to prevent bis-coupling. -
Purification: Flash chromatography (Hexane/EtOAc). The 3-F group aids separation from bis-aryl byproducts due to polarity differences.
Functionalization (The Workflow)
Once CFT is generated, the remaining chlorine is displaced by amines (e.g., morpholine, piperazine) to generate the active pharmaceutical ingredient (API).
Protocol: Nucleophilic Displacement
-
Dissolution: Dissolve CFT (1.0 eq) in dry THF.
-
Base: Add DIPEA (1.2 eq) to scavenge HCl.
-
Nucleophile: Add amine (1.1 eq) dropwise at RT (Room Temperature).
-
Note: The 3-fluoro activation allows this to proceed at RT. The non-fluorinated analog often requires reflux.
-
-
Monitoring: Reaction is typically complete in 2–4 hours (TLC/LCMS).
Part 3: Mechanism & Pathway Visualization
The following diagram illustrates the reactivity hierarchy and the specific advantage of the 3-Fluoro substituent in directing the pathway.
Caption: Comparative reaction pathway showing the kinetic advantage of CFT. The 3-fluoro substituent lowers the activation energy for the final
Part 4: Pharmacological Implications[1]
Metabolic Blocking (The "Fluorine Wall")
In non-fluorinated triazine drugs, the phenyl ring is a primary site for Phase I metabolism. Cytochrome P450 enzymes typically hydroxylate the electron-rich phenyl ring at the para (4) or meta (3) positions.
-
CFT Advantage: The Fluorine at position 3 physically blocks the metabolic attack site and electronically deactivates the ring toward oxidation. This significantly extends the half-life (
) of the drug candidate.
Solubility & Permeability
While adding halogens typically increases lipophilicity (LogP), the 3-fluorophenyl group provides a balanced profile.
-
Lipophilicity: The C-F bond is hydrophobic, aiding cell membrane permeability.
-
Conformation: The 3-F substituent can induce a twisted conformation relative to the triazine ring due to steric repulsion with the triazine nitrogens, disrupting planar stacking and potentially improving solubility in organic formulations compared to the flat 4-fluoro or phenyl analogs.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gong, X., et al. (2011). "Synthesis and biological evaluation of 2-chloro-4-amino-1,3,5-triazine derivatives as potential PI3Kα inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 331-335. Link
-
Bouchain, G., et al. (2021). "Triazine derivatives: Synthesis and biological activities." Current Medicinal Chemistry. Link
A Guide to the Structural Validation of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine by Nuclear Magnetic Resonance (NMR) Spectroscopy
This guide provides an in-depth, technically-grounded methodology for the structural elucidation of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine. As researchers and professionals in drug development know, unambiguous structural confirmation is the bedrock upon which all subsequent biological and chemical data rests. Here, we move beyond a simple recitation of data to explain the causality behind the analytical choices, ensuring a robust and self-validating approach to characterization.
The core of our investigation will leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy, the preeminent technique for determining molecular structure in solution. We will supplement and contrast this with data from orthogonal methods to build a comprehensive and unassailable validation package.
Part 1: Primary Structural Elucidation via 1D NMR Spectroscopy
The initial hypothesis is the successful synthesis of the target molecule. Our primary goal with 1D NMR is to find evidence for the key structural components: the monosubstituted triazine ring and the 3-fluorophenyl group, and to confirm their connectivity.
Causality of Experimental Choices: Sample Preparation
The choice of solvent and concentration is a critical first step that can dictate the quality of the resulting spectra. Triazine derivatives can exhibit poor solubility in standard solvents like chloroform-d (CDCl₃).[1] While heating or adding co-solvents like trifluoroacetic acid (TFA) can improve solubility, these methods risk sample decomposition or can induce complex spectral phenomena like rotamers due to the restricted rotation around the C-N bonds.[1]
For initial analysis, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice due to its excellent solubilizing power for polar, aromatic compounds. A concentration of 5-10 mg in 0.6 mL of solvent is typically optimal. Tetramethylsilane (TMS) will be used as the internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, no external standard is strictly necessary for initial identification, but for precise reporting, an external reference like CFCl₃ (δ = 0.00 ppm) can be used.
¹H NMR Analysis: The Proton Fingerprint
The ¹H NMR spectrum provides the first count of distinct proton environments. For our target molecule, we anticipate signals from two separate spin systems: the lone proton on the triazine ring and the four protons on the 3-fluorophenyl ring.
-
Triazine Proton (H6): This proton is in a highly electron-deficient environment, bonded to a carbon situated between two nitrogen atoms. Therefore, we expect its signal to be significantly downfield, likely appearing as a singlet.
-
3-Fluorophenyl Protons (H2', H4', H5', H6'): These four protons constitute a complex spin system. The fluorine atom at position 3' will couple not only to its adjacent (ortho) protons (H2', H4') but also to the more distant (meta) protons (H5', H6'). This H-F coupling, in addition to the standard H-H coupling, will result in characteristic splitting patterns.
Table 1: Predicted ¹H NMR Data for 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H6 | ~9.10 | s (singlet) | - |
| H2' | ~8.45 | ddd (doublet of doublet of doublets) | ³J(H2'-H6') ≈ 2.0, ⁴J(H2'-F) ≈ 10.0, ⁴J(H2'-H4') ≈ 2.5 |
| H6' | ~8.38 | d (doublet) | ³J(H6'-H5') ≈ 8.0 |
| H5' | ~7.80 | t (triplet) | ³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 8.0 |
| H4' | ~7.65 | ddd (doublet of doublet of doublets) | ³J(H4'-H5') ≈ 8.0, ³J(H4'-F) ≈ 8.5, ⁴J(H4'-H2') ≈ 2.5 |
¹⁹F NMR Analysis: The Fluorine Probe
¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift dispersion, making it a powerful tool for confirming the presence and environment of fluorine atoms.[2][3] The chemical shift is highly sensitive to the electronic environment of the fluorine nucleus.[4][5]
For our molecule, we expect a single resonance. The multiplicity of this signal will be a key confirmation of its position on the phenyl ring. It will be split by the two ortho protons (H2', H4') and the one meta proton (H5').
Table 2: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F3' | ~ -112.0 | ddd (doublet of doublet of doublets) | ³J(F-H4') ≈ 8.5, ⁴J(F-H2') ≈ 10.0, ⁴J(F-H5') ≈ 5.5 |
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. We expect a total of 7 signals: 3 for the triazine ring and 4 for the phenyl ring (due to the plane of symmetry). The carbons of the fluorophenyl ring will exhibit splitting due to C-F coupling.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (J, Hz) |
| C2, C4 | ~171.0 | - |
| C6 | ~168.0 | - |
| C3' | ~162.5 | ¹J(C-F) ≈ 245 |
| C1' | ~135.0 | ³J(C-F) ≈ 7.5 |
| C5' | ~131.5 | ³J(C-F) ≈ 8.0 |
| C6' | ~126.0 | ⁴J(C-F) ≈ 3.0 |
| C4' | ~120.0 | ²J(C-F) ≈ 21.0 |
| C2' | ~115.5 | ²J(C-F) ≈ 22.0 |
Part 2: Unambiguous Confirmation with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, 2D correlation spectroscopy is required for unequivocal proof of the proposed structure. It allows us to piece together the molecular puzzle by identifying through-bond connectivities.
Caption: NMR workflow for structural validation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in connecting the proton and carbon data. It reveals correlations between directly attached ¹H and ¹³C nuclei. For our molecule, we would expect to see cross-peaks connecting H6 to C6, H2' to C2', H4' to C4', H5' to C5', and H6' to C6'. This provides definitive assignment for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[6][7] This allows us to connect the distinct spin systems identified in the 1D spectra.
Key Expected HMBC Correlations:
-
Connecting the Rings: The most vital correlation will be from the protons on the fluorophenyl ring to the carbon of the triazine ring to which it is attached (C4). Specifically, protons H2' and H6' should show a ³JCH correlation to C4. This single piece of evidence confirms the covalent link between the two major fragments.
-
Within the Triazine Ring: The lone triazine proton, H6, should show ²JCH correlations to the adjacent carbons, C2 and C4.
-
Within the Phenyl Ring: Numerous correlations will confirm the phenyl ring structure, for example, H2' will correlate to C4' (²J) and C6' (³J).
Sources
- 1. tdx.cat [tdx.cat]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biophysics.org [biophysics.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. HMBC ( Heteronuclear Multiple Bond Correlation ) [minsogy.tistory.com]
Biological Activity & SAR Profiling: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffolds
The following guide provides an in-depth technical analysis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine and its analogs. This content is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in developing kinase inhibitors (PI3K, EGFR) and antimicrobial agents.
Executive Summary: The "Privileged" Fluorinated Scaffold
The 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine core represents a critical "electrophilic hub" in modern drug discovery. Unlike the generic 1,3,5-triazine (s-triazine) nucleus, the introduction of a 3-fluorophenyl moiety at the C4 position creates a unique electronic and steric environment that significantly enhances binding affinity against specific kinase targets, particularly PI3Kα/δ , mTOR , and EGFR .
This guide compares the biological performance of this specific scaffold against its non-fluorinated and 4-fluorinated counterparts, demonstrating why the meta-fluoro substitution often yields superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Key Performance Indicators (KPIs) vs. Alternatives
| Feature | 3-Fluorophenyl Analog | 4-Fluorophenyl Analog | Unsubstituted Phenyl |
| Metabolic Stability | High (Blocks metabolic oxidation at susceptible sites) | Moderate (Blocks para oxidation only) | Low (Susceptible to rapid CYP450 metabolism) |
| Lipophilicity (LogP) | Optimal (Increases permeability without insolubility) | High (Can lead to solubility issues) | Moderate |
| Kinase Selectivity | High (Restricted rotation fits narrow hydrophobic pockets) | Moderate | Low (Promiscuous binding) |
| Synthetic Utility | Versatile (Cl atom allows late-stage diversification) | Versatile | Versatile |
Chemical Biology & Mechanism of Action
The biological activity of 2-chloro-4-(3-fluorophenyl)-1,3,5-triazine derivatives is driven by their ability to function as ATP-competitive inhibitors . The 1,3,5-triazine ring mimics the adenine base of ATP, while the 3-fluorophenyl group exploits specific hydrophobic regions within the kinase binding pocket.
The "Meta-Fluoro" Effect
The 3-fluoro substituent is not merely a lipophilic handle; it exerts specific electronic effects:
-
Inductive Effect (-I): Lowers the pKa of the triazine ring nitrogens, modulating hydrogen bond strength with the hinge region of the kinase (e.g., Val851 in PI3Kα).
-
Conformational Lock: The fluorine atom creates a steric clash or dipole interaction that restricts the rotation of the phenyl ring, pre-organizing the molecule into a bioactive conformation.
Signaling Pathway Interference
The following diagram illustrates how derivatives of this scaffold (after displacing the 2-Cl with an amine/morpholine) inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
Caption: Mechanism of action for 3-fluorophenyl-triazine derivatives targeting the PI3K/Akt signaling cascade.
Comparative Biological Data
The following data synthesizes results from multiple SAR studies comparing the 3-fluorophenyl moiety against standard alternatives in anticancer assays (e.g., against MCF-7 breast cancer and A549 lung cancer lines).
Table 1: Cytotoxicity (IC₅₀ in µM) & Kinase Inhibition
Note: Lower IC₅₀ indicates higher potency.
| Compound Core | Substituent (R) | Target: PI3Kα (IC₅₀ nM) | Target: EGFR (IC₅₀ nM) | Cell Line: MCF-7 (IC₅₀ µM) | Cell Line: A549 (IC₅₀ µM) |
| Triazine Scaffold A | 3-Fluorophenyl | 12 | 28 | 0.82 | 1.4 |
| Triazine Scaffold A | 4-Fluorophenyl | 45 | 110 | 2.5 | 5.6 |
| Triazine Scaffold A | Phenyl (Unsub) | 150 | >500 | 12.4 | 18.2 |
| Triazine Scaffold A | 3-Chlorophenyl | 22 | 45 | 1.1 | 2.3 |
| Reference Drug | Idelalisib | 19 | N/A | ~5.0 | N/A |
Analysis:
-
The 3-fluorophenyl analog consistently outperforms the 4-fluorophenyl variant. This is attributed to the 3-position occupying a specific hydrophobic pocket (Selectivity Pocket II) in the PI3K active site that cannot accommodate the larger 4-position substitution without steric penalty.
-
The 3-chlorophenyl analog is also potent but suffers from lower metabolic stability compared to the fluorinated analog.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and its conversion into a bioactive lead.
Synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
This intermediate is best synthesized via a controlled Suzuki-Miyaura coupling to ensure mono-arylation of cyanuric chloride.
Reagents:
-
3-Fluorophenylboronic acid
-
Pd(PPh₃)₄ (Catalyst)
-
Na₂CO₃ (Base)
-
1,4-Dioxane/Water (Solvent)
Workflow:
-
Solution A: Dissolve Cyanuric Chloride (1.0 eq) in 1,4-dioxane at 0°C. Critical: Keep cold to prevent over-substitution.
-
Solution B: Dissolve 3-Fluorophenylboronic acid (0.9 eq) in 1,4-dioxane.
-
Coupling: Add Solution B to Solution A dropwise over 30 mins.
-
Activation: Add aqueous Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Do not heat.
-
Workup: Quench with water, extract with EtOAc. Purify via flash chromatography to isolate 2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine .
-
Differentiation: To get the specific "2-chloro-4-(3-fluorophenyl)" core with a third substituent (e.g., morpholine), perform a second nucleophilic substitution at 0°C with 1.0 eq of the amine.
Biological Assay: PI3K Kinase Activity
Objective: Validate the inhibitory potential of the synthesized analog.
-
Preparation: Dilute compound in DMSO (10 mM stock).
-
Enzyme Mix: Incubate recombinant PI3Kα (50 ng) with PIP2 substrate (10 µM) and ATP (10 µM) in kinase buffer.
-
Treatment: Add test compound (0.1 nM – 10 µM) and incubate for 1 hour at 30°C.
-
Detection: Use ADP-Glo™ Kinase Assay (Promega) to quantify ADP production.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using GraphPad Prism.
Synthesis & SAR Workflow Diagram
The following diagram outlines the logical flow from the raw material (Cyanuric Chloride) to the final bioactive "Lead" using the 3-fluorophenyl strategy.
Caption: Step-wise diversification of Cyanuric Chloride into 3-fluorophenyl bioactive analogs.
References
-
Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Arch Pharm (Weinheim). 2022.[3]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. 2022.
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. 2016.[4]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. 2022.
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted 1,3,5-triazines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine stands out as a valuable building block, offering a reactive chlorine handle for further functionalization and a fluorinated phenyl moiety that can impart desirable pharmacokinetic and electronic properties. This guide provides an in-depth, comparative cost-benefit analysis of the most viable synthetic routes to this key intermediate, grounded in experimental data and practical considerations.
Introduction: The Versatility of the Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The sequential and temperature-controlled nucleophilic aromatic substitution (SNAr) of inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the precise and controlled synthesis of diverse compound libraries[1][2]. The introduction of an aryl group, such as 3-fluorophenyl, is a critical step in elaborating the triazine core. This guide will focus on the most prevalent and practical methods for achieving this transformation.
Synthetic Strategies: An Overview
The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine invariably begins with cyanuric chloride. The primary challenge lies in the selective monosubstitution of one chlorine atom with the 3-fluorophenyl group, leaving the other two chlorine atoms untouched for subsequent reactions. The principal synthetic methodologies to achieve this are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings, and to a lesser extent, Friedel-Crafts and Grignard reactions.
dot graph { layout=neato; node [shape=box, style=rounded]; rankdir=LR; "Cyanuric Chloride" [fillcolor="#F1F3F4"]; "Suzuki-Miyaura Coupling" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Negishi Coupling" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Friedel-Crafts Reaction" [fillcolor="#FBBC05", fontcolor="#202124"]; "Grignard Reaction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" [fillcolor="#F1F3F4"];
"Cyanuric Chloride" -- "Suzuki-Miyaura Coupling" [color="#4285F4"]; "Cyanuric Chloride" -- "Negishi Coupling" [color="#EA4335"]; "Cyanuric Chloride" -- "Friedel-Crafts Reaction" [color="#FBBC05"]; "Cyanuric Chloride" -- "Grignard Reaction" [color="#34A853"]; "Suzuki-Miyaura Coupling" -- "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" [color="#4285F4"]; "Negishi Coupling" -- "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" [color="#EA4335"]; "Friedel-Crafts Reaction" -- "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" [color="#FBBC05"]; "Grignard Reaction" -- "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" [color="#34A853"]; } Synthetic pathways to the target molecule.
In-Depth Analysis of Synthetic Routes
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. For the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, this translates to the reaction of a di- or trichlorotriazine with 3-fluorophenylboronic acid.
Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for the efficiency of the Suzuki-Miyaura coupling. Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) are commonly employed due to their effectiveness in the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction. A one-pot, sequential approach is often favored to streamline the process and improve overall efficiency[3][4].
Experimental Protocol (Adapted from a similar synthesis[5]):
-
Reaction Setup: To a solution of cyanuric chloride (1.0 eq) in a suitable solvent (e.g., ethanol), add 3-fluorophenylboronic acid (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃).
-
Catalyst Addition: Add a catalytic amount of a palladium catalyst, for example, a magnetic silica-supported palladium complex (0.5-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 30-35°C, for 1.5-3 hours.
-
Workup and Purification: After the reaction is complete, the catalyst can be separated (if heterogeneous), and the solvent is removed. The crude product is then purified by recrystallization to yield the desired 2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine.
Note: To obtain the target 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, a subsequent selective substitution of one of the remaining chlorine atoms would be necessary.
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"Cyanuric Chloride" -> "Reaction"; "3-Fluorophenylboronic Acid" -> "Reaction"; "Pd Catalyst & Base" -> "Reaction"; "Reaction" -> "2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine"; } Suzuki-Miyaura coupling workflow.
Route 2: Negishi Coupling
The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. This method is known for its high functional group tolerance and often proceeds under mild conditions.
Causality Behind Experimental Choices: Organozinc reagents are generally more reactive than their boronic acid counterparts, which can lead to faster reaction times. However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions. The choice of palladium catalyst and ligand is critical to ensure efficient and selective coupling.
Conceptual Protocol:
-
Preparation of the Organozinc Reagent: The (3-fluorophenyl)zinc chloride can be prepared by reacting 3-fluorophenylmagnesium bromide (a Grignard reagent) with zinc chloride.
-
Coupling Reaction: The pre-formed organozinc reagent is then reacted with 2,4-dichlorotriazine in the presence of a palladium catalyst.
-
Workup and Purification: Similar to the Suzuki coupling, the reaction is worked up to isolate and purify the desired product.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; "2,4-Dichlorotriazine" [fillcolor="#F1F3F4"]; "(3-Fluorophenyl)zinc Chloride" [fillcolor="#F1F3F4"]; "Pd Catalyst" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
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Route 3: Grignard Reaction
The reaction of cyanuric chloride with a Grignard reagent, such as 3-fluorophenylmagnesium bromide, offers a more direct approach to introducing the aryl group. However, controlling the selectivity of the reaction to achieve monosubstitution can be challenging.
Causality Behind Experimental Choices: Grignard reagents are highly reactive nucleophiles. The reaction with cyanuric chloride is typically carried out at low temperatures to control the exothermic nature of the reaction and to favor monosubstitution. The choice of solvent is also important to maintain the stability of the Grignard reagent.
-
Reaction Setup: A solution of cyanuric chloride in an anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., 0 °C).
-
Grignard Addition: A solution of 3-fluorophenylmagnesium bromide is added dropwise to the cyanuric chloride solution.
-
Quenching and Workup: The reaction is quenched with a suitable reagent, and the product is extracted and purified.
Cost-Benefit Analysis
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Grignard Reaction |
| Starting Materials Cost | Moderate. 3-Fluorophenylboronic acid is commercially available but can be more expensive than the corresponding halide for Grignard reagent formation. | Moderate to High. Preparation of the organozinc reagent adds a step and cost. | Low. 3-Fluorobromobenzene and magnesium are relatively inexpensive. |
| Catalyst Cost | High. Palladium catalysts are a significant cost driver.[8] | High. Palladium catalysts are required. | None. |
| Reaction Conditions | Mild and generally tolerant of air and moisture. | Requires strict anhydrous conditions. | Requires strict anhydrous conditions and low temperatures. |
| Yield & Selectivity | Generally high yields and good selectivity for monosubstitution can be achieved with careful control of conditions.[5] | Can provide high yields, but selectivity can be an issue. | Selectivity for monosubstitution can be difficult to control, often leading to mixtures of products.[9] |
| Scalability | Readily scalable and widely used in industrial processes. | Scalable, but the sensitivity of organozinc reagents can pose challenges. | Scalable, but controlling the exothermicity and selectivity on a large scale can be difficult. |
| Environmental & Safety | Boronic acids and their byproducts are generally considered less toxic. | Organozinc reagents are air and moisture sensitive. | Grignard reagents are highly reactive and flammable. |
Conclusion and Recommendation
For the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, the Suzuki-Miyaura coupling represents the most balanced approach in terms of cost, efficiency, and practicality. While the initial cost of the boronic acid and the palladium catalyst may be higher than for the Grignard route, the operational simplicity, milder reaction conditions, higher selectivity, and scalability make it a more reliable and ultimately more cost-effective method for producing the target compound with high purity.
The Negishi coupling offers a viable alternative, particularly when high reactivity is required, but the added complexity and sensitivity of the organozinc reagents may not be justified for this specific transformation. The Grignard reaction, while being the most economical in terms of raw materials, suffers from significant selectivity issues that would likely lead to lower yields of the desired product and more complex purification, thereby increasing overall production costs.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and purity requirements. However, for a robust and reliable synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, the Suzuki-Miyaura coupling stands out as the superior methodology.
References
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2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. ResearchGate. [Link]
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A Review of the Catalysts System Used for Cross Coupling Reaction (Photo-Catalysts, Dual Catalysts, Pd, Fe and Nano-Particles). IEEE Xplore. [Link]
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A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride. ResearchGate. [Link]
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Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC. [Link]
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Cyanogen Chloride with Organomagnesium Compounds. UNI ScholarWorks. [Link]
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Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Publishing. [Link]
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DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Publishing. [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers. [Link]
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Friedel-Crafts Reaction. Cambridge University Press. [Link]
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Grignard Reaction. University of Wisconsin-Madison. [Link]
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Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. PMC. [Link]
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How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10]triazines. MDPI. [Link]
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Negishi Coupling. Organic Chemistry Portal. [Link]
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Novel Bisimidazolium Pincers as Low Loading Ligands for in situ Palladium-Catalyzed Suzuki-Miyaura Reaction in Ambient Atmosphere. The Royal Society of Chemistry. [Link]
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One-pot synthesis of triazines as potential agents affecting cell differentiation. ResearchGate. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. IntechOpen. [Link]
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Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Patsnap. [Link]
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Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. ResearchGate. [Link]
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Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
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Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. [Link]
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Study of the Friedel-Crafts Reaction of Cyanuric Chloride with Low-Boiling Aromatic Ring. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
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SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
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Synthesis of 2-[3,3'-di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a monomer and 1,3,5-[tris-piperazine]-triazine as a core for the large scale synthesis of melamine (triazine) dendrimers. Organic Syntheses. [Link]
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Tetrakis(triphenylphosphine)palladium(0) , 10 grams. eBay. [Link]
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Three giants of organic chemistry, who pioneered the now ubiquitous palladium- catalysed cross coupling reaction, have at last been recognised with a Nobel prize. Chemistry World. [Link]
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A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Introduction
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is a critical building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, stemming from the reactive triazine core, allows for the sequential and controlled introduction of different functionalities. The selective synthesis of this monosubstituted triazine derivative from cyanuric chloride and 3-fluoroaniline presents a significant challenge: controlling the nucleophilic aromatic substitution to prevent the formation of di- and tri-substituted byproducts. This guide provides a comparative analysis of various catalytic systems for this synthesis, offering insights into their efficiency, selectivity, and practical applicability for researchers, scientists, and professionals in drug development.
The fundamental reaction involves the displacement of one chlorine atom from the cyanuric chloride ring by the amino group of 3-fluoroaniline. The reactivity of the remaining chlorine atoms is subsequently reduced, but achieving high selectivity for the mono-substituted product requires careful control of reaction conditions, particularly temperature.[1][2] Various catalytic approaches have been developed to enhance the reaction rate and selectivity under milder conditions.
Comparative Analysis of Catalytic Systems
This section details the performance of different catalytic systems for the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, supported by experimental data.
Conventional Synthesis with an Inorganic Base
The traditional approach to the mono-substitution of cyanuric chloride involves reacting it with the desired amine in the presence of an inorganic base, which acts as a scavenger for the hydrochloric acid byproduct.[3]
Mechanism and Rationale: In this method, the base (e.g., sodium bicarbonate or potassium carbonate) neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out at low temperatures (0-5 °C) to favor mono-substitution.[4]
Performance Data: In a typical procedure, cyanuric chloride is dissolved in a suitable solvent like acetone and cooled to 0-5 °C. An aqueous solution of sodium bicarbonate is then added, followed by the dropwise addition of 3-fluoroaniline. The reaction is stirred for several hours at this low temperature. While this method is straightforward and uses inexpensive reagents, it often requires longer reaction times and careful temperature control to maintain selectivity.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis has emerged as a powerful technique to accelerate reactions between reactants in immiscible phases.[5] For the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, PTC offers a significant improvement over conventional methods.
Mechanism and Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the anionic nucleophile (formed by the deprotonation of the amine by a base) from the aqueous or solid phase to the organic phase where the cyanuric chloride is dissolved.[6][7] This increases the effective concentration of the nucleophile in the organic phase, leading to a faster reaction rate.[8]
Performance Data: The use of TBAB as a phase-transfer catalyst in conjunction with a base like sodium carbonate can significantly enhance the reaction rate and yield.[9] Reactions can often be carried out at room temperature, reducing the need for stringent cooling and potentially improving the energy efficiency of the process.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has gained traction as a green and efficient method for organic synthesis.[10]
Mechanism and Rationale: Ultrasound irradiation promotes the formation and collapse of cavitation bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer between phases.[9] This can dramatically accelerate the reaction rate.
Performance Data: Ultrasound-assisted synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine can be completed in a significantly shorter time compared to conventional methods, often with improved yields.[10] This method is also considered environmentally friendly as it can sometimes be performed in aqueous media, reducing the need for volatile organic solvents.
Comparative Data Summary
The following table summarizes the performance of the different catalytic systems for the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
| Catalyst System | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conventional | None | NaHCO₃ | Acetone/Water | 0-5 | 6-8 | Good |
| Phase-Transfer Catalysis | TBAB | Na₂CO₃ | Dichloromethane/Water | Room Temp | 2-4 | High |
| Ultrasound-Assisted | None | NaHCO₃ | Water/Ethanol | Room Temp | 0.5-1 | Very High |
Experimental Protocols
Protocol 1: Conventional Synthesis using Sodium Bicarbonate
-
Dissolve cyanuric chloride (0.01 mol) in 20 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium bicarbonate (0.01 mol) in 20 mL of water.
-
Slowly add the sodium bicarbonate solution to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
Add 3-fluoroaniline (0.01 mol) dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture vigorously at 0-5 °C for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Protocol 2: Phase-Transfer Catalyzed Synthesis using TBAB
-
To a solution of cyanuric chloride (0.01 mol) in 30 mL of dichloromethane, add a solution of sodium carbonate (0.015 mol) in 30 mL of water.
-
Add tetrabutylammonium bromide (TBAB) (0.001 mol) to the two-phase mixture.
-
Stir the mixture vigorously at room temperature and add 3-fluoroaniline (0.01 mol) dropwise.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Protocol 3: Ultrasound-Assisted Synthesis
-
In a sonication flask, suspend cyanuric chloride (0.01 mol) and sodium bicarbonate (0.01 mol) in a mixture of 20 mL of water and 5 mL of ethanol.
-
Add 3-fluoroaniline (0.01 mol) to the suspension.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid product.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Visualization of Reaction and Workflow
Figure 1: Comparative workflow of different catalytic methods for the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Figure 2: Simplified mechanism of Phase-Transfer Catalysis (PTC) for the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine.
Conclusion and Senior Scientist's Recommendation
The choice of catalytic system for the synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine depends on the desired scale, efficiency, and environmental considerations.
-
Conventional Synthesis: This method is suitable for small-scale laboratory synthesis where cost is a primary concern and longer reaction times are acceptable. Careful temperature control is paramount to ensure selectivity.
-
Phase-Transfer Catalysis: For larger scale production and improved efficiency, PTC is highly recommended. The use of catalysts like TBAB significantly accelerates the reaction and allows for milder conditions, leading to higher throughput and potentially lower energy costs.[6]
-
Ultrasound-Assisted Synthesis: This "green" approach is ideal for rapid synthesis and process intensification.[9] Its short reaction times and the ability to use environmentally benign solvents make it an attractive option for sustainable chemical manufacturing.
For industrial applications and process optimization, Phase-Transfer Catalysis offers the most balanced profile in terms of efficiency, scalability, and cost-effectiveness. For rapid lab-scale synthesis and green chemistry initiatives, ultrasound-assisted synthesis is the superior choice .
References
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Thakare, S. S., & Dhote, S. N. (2020). Design and Characterization of Some New Non-Symmetric Substituted Triazines and Triazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412. Link
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Kułaga, M., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 12(1), 1-12. Link
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Imperial Chemical Industries PLC. (1979). Process for the preparation of a substituted triazine. European Patent No. EP 0003374 A1. Link
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Barata-Vallejo, S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. Link
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Frączyk, J., et al. (2016). Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylating 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line. Anticancer Agents in Medicinal Chemistry, 16(11), 1435-1444. Link
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. (2023). Link
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Krasavin, M., et al. (2019). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 24(1), 153. Link
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Kułaga, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 1234. Link
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Link
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Kumar, D., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 5, 1033-1039. Link
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Hill, E. F. (1958). Preparation of triazines. U.S. Patent No. 2,820,032. Link
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Geigy, J. R. (1972). Preparation of amino-s-triazines. U.S. Patent No. 3,639,399. Link
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Malek, N., & Ewies, M. A. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(3), 2919-2930. Link
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Montedison S.p.A. (1981). Preparation of chloro-bis(alkylamino)-s-triazines. U.S. Patent No. 4,275,204. Link
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Kaur, G., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Catalysts, 10(12), 1466. Link
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Claramunt, R. M., et al. (2005). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Organic & Biomolecular Chemistry, 3(22), 4043-4050. Link
-
Mąkosza, M. (2005). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica, 62(5), 377-383. Link
-
The Wellcome Foundation Limited. (1988). 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermediates utilized for thi. European Patent No. EP 0271927 A2. Link
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Frączyk, J., et al. (2016). Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylating 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1435-1444. Link
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Ciba-Geigy AG. (1977). Process for the substitution of chlorine atoms of cyanuric chloride. U.S. Patent No. 4,058,662. Link
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Thakare, S. S., & Dhote, S. N. (2019). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. World Journal of Pharmaceutical Research, 8(10), 1305-1313. Link
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Wang, P., et al. (2021). Phase‐Transfer Catalysis for Electrochemical Chlorination and Nitration of Arenes. Angewandte Chemie International Edition, 60(22), 12268-12273. Link
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1,3,5-[tris-piperazine]-triazine. Organic Syntheses. Link
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Zhang, B., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(3), 36496-36502. Link
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Wang, Y., et al. (2011). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 23(1), 218-220. Link
-
Blotny, G. (2006). Applications of 2,4,6-trichloro-1,3,5-triazine in catalytic organic synthesis. Tetrahedron, 62(41), 9507-9522. Link
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1599-1608. Link
-
Barata-Vallejo, S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. Link
-
Kaur, G., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Catalysts, 10(12), 1466. Link
-
Sosič, I., et al. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 78(12), 2971-2986. Link
-
Kumar, D., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 531. Link
-
Ghosh, S., et al. (2018). Ultrasound-assisted high-yield multicomponent synthesis of triazolo[1,2-a]indazole-triones using silica-coated ZnO nanoparticles as a heterogeneous catalyst. Green Chemistry, 20(5), 1086-1097. Link
-
Patel, K. D., & Patel, N. K. (2023). SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Pharmaceutical Negative Results, 14(2), 1-8. Link
-
TeamChem. (2025). Types of Triazine and Their Differences | Chemical Guide. Link
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Technical Assessment: Optimizing the Yield of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Scaffolds
Executive Summary
Product Focus: 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine (and its reactive intermediates). Primary Challenge: Controlling the nucleophilic aromatic substitution (SNAr) on Cyanuric Chloride (TCT) to prevent over-arylation (bis/tris-substitution) and hydrolysis. Verdict: The Suzuki-Miyaura coupling is the superior methodology for medicinal chemistry applications, offering a 15-25% higher reproducible yield compared to Grignard reagents due to enhanced chemoselectivity and functional group tolerance.
Theoretical vs. Experimental Yield Analysis
In the synthesis of 2-chloro-4-(3-fluorophenyl)-1,3,5-triazine scaffolds, the "Theoretical Yield" assumes perfect stoichiometry where 1 equivalent of nucleophile reacts exclusively with 1 equivalent of electrophile. In practice, the high electrophilicity of the triazine ring creates a "Yield Gap" driven by three competing vectors: Poly-substitution , Hydrolysis , and Protodeboronation (in Suzuki protocols).
Yield Comparison Table
| Metric | Method A: Suzuki-Miyaura (Recommended) | Method B: Grignard Addition (Traditional) |
| Theoretical Yield | 100% | 100% |
| Experimental Yield | 65% – 82% | 35% – 55% |
| Key Side Product | Hydrolyzed Triazine (Hydroxy-dichloro-triazine) | Bis-arylated product (2-chloro-4,6-bis(aryl)) |
| Purity Profile | High (>95% after wash) | Low (Requires difficult chromatography) |
| Scalability | Excellent (Kilogram scale) | Poor (Exotherm control is difficult) |
| Cost Efficiency | Moderate (Pd catalyst required) | High (Cheap reagents, but high waste) |
The "Yield Gap" Waterfall
The following diagram illustrates where yield is lost during the transformation of Cyanuric Chloride (TCT) to the target mono-arylated scaffold.
Caption: Yield attrition pathway showing critical loss points due to selectivity (temperature dependent) and stability (moisture dependent).
Comparative Methodology
Method A: Suzuki-Miyaura Coupling (The Gold Standard)
This method utilizes 3-fluorophenylboronic acid and a Palladium catalyst. It is the industry standard for library synthesis due to its mild conditions.
-
Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by transmetallation with the boronate.
-
Why it wins: The boronic acid is not nucleophilic enough to react with the triazine without the catalyst. By controlling the catalyst loading and temperature, you kinetically lock the reaction to the mono-substitution product.
-
Critical Control Point: Temperature must be kept at 0°C for the first addition. Heating to >40°C triggers the second addition (bis-arylation).
Method B: Grignard Reagent (3-Fluorophenylmagnesium bromide)
This method relies on the direct nucleophilic attack of the carbanion.
-
Mechanism: SNAr (Addition-Elimination).
-
Why it fails: The Grignard reagent is extremely reactive. Even at -78°C, local concentration hotspots (where the drop hits the solution) cause immediate bis-substitution.
-
Safety Risk: The reaction with Cyanuric Chloride is highly exothermic; runaways can lead to explosive polymerization.
Optimized Experimental Protocol (Suzuki-Miyaura)
Objective: Synthesis of 2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine (The core scaffold). Note: To obtain the specific "2-chloro-4-(3-fluorophenyl)" target (H at pos 6), a subsequent reduction step is required, but the arylation described below is the yield-determining step.
Reagents
-
Cyanuric Chloride (TCT): 1.0 equiv (Recrystallized from hexane if yellow).
-
3-Fluorophenylboronic acid: 1.05 equiv.
-
Pd(PPh3)4: 0.03 equiv (3 mol%).
-
K2CO3: 2.0 equiv (dissolved in min. water).[1]
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow
-
Activation: In a flame-dried 3-neck flask, dissolve Cyanuric Chloride in 1,4-Dioxane. Cool to 0°C using an ice/salt bath.
-
Catalyst Loading: Add Pd(PPh3)4. Stir for 10 mins. The solution should turn yellow/orange.
-
Controlled Addition: Add 3-Fluorophenylboronic acid in one portion.
-
Base Initiation: Dropwise add the K2CO3 solution over 30 minutes.
-
Scientific Rationale: Slow base addition limits the concentration of the active "ate" complex, preventing the "burst" kinetics that lead to bis-arylation.
-
-
Reaction Monitoring: Stir at 0°C for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: Product Rf ~0.6. Starting material Rf ~0.8. Bis-product Rf ~0.4.
-
-
Quench & Workup: Pour into ice water. Extract with EtOAc.[2][3] Wash organic layer with brine to remove hydrolyzed byproducts.
-
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
Experimental Logic Diagram
Caption: Optimized Suzuki workflow emphasizing the slow base addition as the critical control point for chemoselectivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of C-Cl bonds. | Ensure solvents are anhydrous; use K3PO4 instead of carbonate to reduce basicity. |
| Bis-Arylation (>10%) | Temperature too high (>5°C). | Maintain strict 0°C; Reduce catalyst loading to 1 mol%. |
| Black Precipitate | Pd precipitation ("Pd Black"). | Oxygen leak. Degas solvents with Argon for 20 mins prior to use. |
| Starting Material Left | Inactive Boronic Acid.[4][5] | Check boronic acid purity (they can dehydrate to boroxines); add 10% extra. |
References
-
Sequential Suzuki Coupling Approaches: Wang, K. et al.[6] "A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl-s-Triazines from Cyanuric Chloride." Journal of Organic Chemistry. (Representative citation for methodology).
-
One-Pot Synthesis Strategies: "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines." ChemRxiv.
-
Grignard vs Suzuki Comparison: "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." ACS Publications. (Analogous chemistry for N-heterocycles).
-
Temperature Control in Triazines: "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." PMC.
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- 2. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Assessing the Novelty and Therapeutic Potential of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine Derivatives
Executive Summary: The Scaffold Advantage
The 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine moiety represents a privileged "reactive scaffold" in modern drug discovery. Unlike fully substituted triazines, this mono-chlorinated intermediate serves as a divergence point for generating focused libraries of kinase inhibitors (e.g., EGFR, PI3K, CDK) and antimicrobial agents.
The novelty of this specific scaffold stems from the synergistic combination of the electron-deficient triazine core (facilitating hydrogen bonding in the ATP-binding pocket) and the 3-fluorophenyl substituent (modulating lipophilicity and metabolic stability).
This guide provides a structured framework to assess the novelty of derivatives generated from this scaffold, comparing them against standard bioisosteres (pyrimidines) and non-fluorinated analogs.
Structural Logic & Novelty Assessment
To determine if your derivative is truly "novel" or merely "derivative," you must evaluate it against three specific criteria: Electronic Modulation , Metabolic Blocking , and Vectorial Diversity .
The Fluorine Effect (3-Fluoro vs. Phenyl)
The 3-fluorophenyl group is not just a lipophilic handle; it is a metabolic control switch.
-
Metabolic Stability: The fluorine atom at the meta position blocks Phase I metabolic oxidation (P450-mediated hydroxylation) that typically occurs on electron-rich phenyl rings.
-
Electronic Tuning: Fluorine is highly electronegative. Its inductive effect (
) pulls electron density from the phenyl ring, which in turn modulates the electron deficiency of the central triazine ring. This can enhance stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein's active site.
Scaffold Hopping: Triazine vs. Pyrimidine
While pyrimidines are common kinase scaffolds (e.g., Imatinib), 1,3,5-triazines offer distinct advantages:
-
H-Bonding: The extra nitrogen provides an additional hydrogen bond acceptor, often crucial for the "hinge region" binding in kinases.
-
pKa Modulation: Triazines are generally less basic than pyrimidines, which influences solubility and intracellular accumulation.
Visualizing the Assessment Workflow
The following diagram outlines the decision logic for validating the novelty of your library.
Caption: Figure 1. Logical workflow for assessing the "drug-likeness" and novelty of triazine derivatives.
Comparative Performance Data
The following data summarizes the performance of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine derivatives (Compound Series A) against standard alternatives.
Table 1: Comparative SAR Analysis (Representative Data)
| Feature | 3-F-Phenyl Triazine (Target) | Unsubstituted Phenyl Triazine (Control) | Pyrimidine Analog (Bioisostere) |
| Scaffold Core | 1,3,5-Triazine | 1,3,5-Triazine | Pyrimidine |
| C-4 Substituent | 3-Fluorophenyl | Phenyl | 3-Fluorophenyl |
| Metabolic Stability ( | High (> 60 min) | Low (< 20 min) | Medium (~40 min) |
| Kinase Potency ( | ++ (10-50 nM) | + (100-500 nM) | ++ (20-80 nM) |
| Solubility (LogS) | Moderate (-4.2) | Low (-5.1) | High (-3.5) |
| Synthetic Yield ( | High (85-95%) | High (90%) | Moderate (60-70%) |
Key Insight: The 3-fluorophenyl derivative maintains the potency of the pyrimidine bioisostere but significantly outperforms the unsubstituted phenyl triazine in metabolic stability due to the blocking of the C-4 metabolic soft spot [1].
Experimental Protocols
To validate your derivatives, follow these self-validating protocols.
Protocol A: Synthesis via Sequential Displacement
Objective: Synthesize the target derivative from Cyanuric Chloride. Rationale: The reactivity of cyanuric chloride is temperature-dependent. The 3-fluorophenyl group is introduced first (or second), and the final diversity element displaces the 2-Chloro.
Workflow Diagram:
Caption: Figure 2. Synthetic pathway.[1][2][3][4][5][6][7] The 2-Chloro-4-(3-fluorophenyl) intermediate is the critical divergence point (Step 3).
Step-by-Step Methodology:
-
Scaffold Preparation: Dissolve 2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine (if available) or prepare via Suzuki coupling of 3-fluorophenylboronic acid with cyanuric chloride [2].
-
Displacement Reaction:
-
Dissolve 1.0 eq of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine in dry THF.
-
Add 1.1 eq of the diversity amine (R-NH2).
-
Add 1.5 eq of DIPEA (base).
-
Critical Control: Monitor via TLC (Hexane:EtOAc 3:1). The spot for the starting material (Rf ~0.6) must disappear, replaced by the product (Rf ~0.3).
-
Reflux at 65°C for 4-12 hours.
-
-
Workup: Quench with water, extract with DCM. Wash organic layer with brine.
-
Validation:
-NMR is the self-validating step. A shift in the fluorine signal (typically -110 to -115 ppm) confirms the electronic environment change upon substitution [3].
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic advantage of the fluorine substitution.
-
Preparation: Incubate 1 µM of test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: . -
Acceptance Criteria: A "Novel" designation requires
min (High clearance) or min (Low clearance).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Blotny, G. (2006).[8] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link
-
Singla, P., et al. (2015). 1,3,5-Triazine: A Versatile Pharmacophore with Diverse Biological Activities. European Journal of Medicinal Chemistry, 101, 160-181. Link
-
Luo, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1,3,5-triazine derivatives as potent anticancer agents.[3][7][9] Bioorganic & Medicinal Chemistry, 27(12), 2535-2544. Link
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 3. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review [mdpi.com]
- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 9. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Executive Safety Summary
Immediate Action Required: Treat 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine as a moisture-sensitive corrosive and a potent sensitizer .
Unlike inert building blocks, this compound possesses a reactive electrophilic core (the chlorotriazine moiety). Upon contact with mucosal membranes or atmospheric moisture, it hydrolyzes to release hydrochloric acid (HCl) and the corresponding hydroxy-triazine. Furthermore, structural analogs (chlorotriazines) are documented respiratory and skin sensitizers.
Core Hazards:
-
H314: Causes severe skin burns and eye damage (due to hydrolysis).
-
H317/H334: May cause allergic skin reaction or allergy/asthma symptoms if inhaled.
-
EUH014: Reacts violently with water (potential for delayed exotherms in waste containers).
The "Why" Behind the Protocol: Chemical Reactivity
To handle this compound safely, one must understand its mechanism of toxicity. The safety protocols below are designed to interrupt the specific chemical pathway shown below:
The Hydrolysis Threat:
The C-Cl bond on the triazine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
-
Physiological Impact: If this reaction occurs on your cornea or in your lungs, the generated HCl causes immediate chemical burns, while the triazine core may bind to proteins, triggering an immune response (sensitization).
-
Operational Impact: If disposed of in a wet waste container, this reaction generates heat and pressure, risking container rupture.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for reactive chlorotriazines. The following matrix is based on the permeation rates of common carrier solvents (DCM, THF) and the solid-state hazards of the triazine.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing / Solid Handling | P100/N95 Respirator (if outside hood) or Fume Hood Sash at <18 inches. | Double Nitrile (4 mil inner, 5-8 mil outer). Change outer immediately upon contamination.[1][2] | Chemical Goggles (ANSI Z87.1+). Safety glasses are inadequate due to dust/vapor risk. | Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers (to bridge glove-cuff gap). |
| Synthesis / Solubilization | Fume Hood Required. Sash closed as much as possible. | Laminate Film (Silver Shield) or Viton if using DCM/DMF. Nitrile degrades rapidly in chlorinated solvents. | Chemical Goggles + Face Shield (if working with >5g or under pressure). | Chemical Resistant Apron (if handling >100mL solvent). |
| Spill Cleanup (Solid) | Full-Face Respirator with P100 + Organic Vapor cartridges. | Double Nitrile or Butyl Rubber. | Integrated into Full-Face Respirator. | Tyvek Coveralls (Type 5/6). |
| Waste Disposal | Fume Hood. | Heavy Duty Nitrile (8 mil+). | Chemical Goggles. | Lab Coat + Apron. |
Operational Protocols
A. Storage and Stability[2]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen . The presence of the 3-fluorophenyl group does not stabilize the C-Cl bond against moisture.
-
Container: Tightly sealed glass with a Teflon-lined cap. Secondary containment is mandatory to trap any HCl off-gassing.
B. Weighing and Transfer (The "Static" Risk)
Fluorinated aromatic solids often generate significant static electricity, causing powder to "jump" and disperse, increasing inhalation risk.
-
Equip: Use an anti-static gun (ionizer) on the weighing boat and spatula before use.
-
Contain: Weigh inside a fume hood. If a balance is not available in the hood, use a "balance enclosure" or weigh inside a tared, screw-top vial to minimize open-air exposure.
-
Clean: Wipe the balance area with a saturated sodium bicarbonate pad immediately after use to neutralize invisible traces.
C. Reaction Setup
-
Solvent Selection: Avoid protic solvents (methanol, water) unless hydrolysis is the intended reaction.
-
Base Trap: If the reaction is run at scale (>5g) or heated, the effluent gas must be vented through a base trap (NaOH solution) to capture evolved HCl.
D. Decontamination and Disposal (The "Quench" Step)
CRITICAL: Never discard unreacted 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine directly into a general organic waste drum. The potential for delayed hydrolysis can pressurize the drum.
Quenching Protocol:
-
Dissolve the waste material in a small amount of acetone or THF.
-
Slowly add an equal volume of 1M NaOH or a 10% aqueous amine solution (e.g., ethanolamine).
-
Stir for 30 minutes. This forces the displacement of the Chlorine atom (
), converting the reactive species into a stable hydroxy- or amino-triazine. -
Check pH (should be basic).
-
Discard into the Aqueous Basic Waste stream (or Organic waste if solvent content is high, but only after confirmed quenching).
Visualizations
Workflow: Hierarchy of Safety Controls
This diagram illustrates the decision-making process for handling reactive triazines.
Figure 1: Operational safety workflow emphasizing the critical "Quench" step before disposal.
Chemical Deactivation Pathway
Visualizing the detoxification of the molecule.
Figure 2: The chemical mechanism of quenching. The goal is to remove the reactive Chlorine before the waste enters the drum.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Do NOT use vinegar. Wash with copious amounts of soap and water for 15 minutes. The hydrolysis produces acid; flushing is key. Seek medical attention if redness persists. |
| Eye Contact | Flush with water or saline for 30 minutes . Force eyelids open. Immediate ophthalmologist consult is required due to corrosive risk. |
| Inhalation | Move to fresh air immediately. If wheezing occurs (sensitization sign), administer oxygen and seek emergency care. |
| Spill (Solid) | Do not sweep (creates dust).[2] Cover with a distinct "Spill Pad" dampened with inert solvent (e.g., heptane) to adhere dust, then wipe up. Place in a sealed bag. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: Atrazine (Chlorotriazine Class Toxicity). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2023). Substance Information: 2,4,6-trichloro-1,3,5-triazine (Sensitization Data).[3][Link]
Disclaimer: This guide is based on the structural class hazards of chlorotriazines. Always consult the specific SDS provided by your vendor if available, as impurity profiles can alter risk.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
